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  • Product: 2-(Methylamino)propan-1-ol hydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: (S)-2-(Methylamino)propan-1-ol Hydrochloride – Structural Analysis and Synthetic Utility

An In-depth Technical Guide to (S)-2-(Methylamino)propan-1-ol Hydrochloride Executive Summary & Chemical Identity (S)-2-(Methylamino)propan-1-ol hydrochloride (also known as N-methyl-L-alaninol hydrochloride) is a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-2-(Methylamino)propan-1-ol Hydrochloride

Executive Summary & Chemical Identity

(S)-2-(Methylamino)propan-1-ol hydrochloride (also known as N-methyl-L-alaninol hydrochloride) is a pivotal chiral building block derived from the amino acid L-alanine. It serves as a versatile synthon in the asymmetric synthesis of pharmaceuticals, particularly as a precursor for chiral ligands (e.g., oxazolines) and as a scaffold for stereoselective alkylations.

This guide details the structural characteristics, validated synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.[1]

Core Chemical Data
PropertySpecification
IUPAC Name (2S)-2-(methylamino)propan-1-ol hydrochloride
Common Name N-Methyl-L-alaninol HCl
CAS Number (HCl Salt) 40916-61-8
CAS Number (Free Base) 40916-73-2
Molecular Formula C₄H₁₂ClNO
Molecular Weight 125.60 g/mol
Stereochemistry (S)-configuration (derived from L-Alanine)
Appearance Hygroscopic colorless solid or viscous oil
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in ether

Structural Characterization & Stereochemistry

The utility of (S)-2-(Methylamino)propan-1-ol stems from its bifunctional nature—containing both a nucleophilic secondary amine and a primary alcohol—anchored by a stereogenic center.

Conformational Analysis

The molecule adopts a preferred conformation in solution that minimizes steric strain between the N-methyl group and the hydroxymethyl side chain. In the hydrochloride salt form, the protonated amine forms strong intramolecular hydrogen bonds with the hydroxyl oxygen, locking the conformation and enhancing stability compared to the free base.

2D Structural Representation (SMILES)

CNC.Cl

Synthesis & Manufacturing Protocols

The most robust synthetic route utilizes the "Chiral Pool" strategy, starting from inexpensive L-alanine.[1] This method preserves optical purity (>99% ee) throughout the transformation.

Synthetic Pathway: From L-Alanine to Target

The synthesis proceeds through three key stages: Protection, Reduction, and Methylation.[1][2]

Synthesispathway Start L-Alanine (S-Enantiomer) Step1 N-Boc-L-Alanine Start->Step1 1. (Boc)2O, NaOH Protection Step2 N-Boc-L-Alaninol Step1->Step2 2. BH3·THF or LAH Reduction Step3 N-Boc-N-Methyl-L-Alaninol Step2->Step3 3. NaH, MeI N-Methylation End (S)-2-(Methylamino)propan-1-ol HCl Step3->End 4. HCl/Dioxane Deprotection

Figure 1: Step-wise synthesis of (S)-2-(Methylamino)propan-1-ol HCl from L-Alanine.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-(Methylamino)propan-1-ol Hydrochloride (10g Scale).

Step 1: Preparation of N-Boc-L-Alaninol
  • Reagents: N-Boc-L-Alanine (20.0 g), BH₃·THF (1.0 M in THF, 1.2 eq).

  • Procedure: Dissolve N-Boc-L-Alanine in anhydrous THF (200 mL) under nitrogen. Cool to 0°C. Add BH₃·THF dropwise over 30 mins.

  • Reaction: Stir at 0°C for 1 h, then warm to RT for 3 h.

  • Workup: Quench carefully with MeOH. Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: ~90-95% (Colorless oil).

Step 2: N-Methylation[2]
  • Reagents: N-Boc-L-Alaninol (from Step 1), NaH (60% dispersion, 1.5 eq), MeI (1.5 eq), anhydrous DMF.

  • Procedure: Dissolve substrate in DMF at 0°C. Add NaH portion-wise. Stir 30 mins. Add MeI dropwise.[2]

  • Reaction: Stir at RT overnight.

  • Workup: Quench with water. Extract with Et₂O (3x). Wash organics with water and brine to remove DMF. Dry and concentrate.

Step 3: Deprotection & Salt Formation
  • Reagents: N-Boc-N-methyl-L-alaninol, 4M HCl in Dioxane.

  • Procedure: Dissolve intermediate in minimal dry dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C.

  • Reaction: Stir at RT for 2-4 h until TLC shows consumption of starting material.

  • Isolation: Concentrate to dryness. Triturate the residue with Et₂O or Hexanes to induce crystallization of the HCl salt. Filter and dry under high vacuum.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 3.65 (dd, 1H): Diastereotopic proton of -CH ₂OH.

  • δ 3.52 (dd, 1H): Diastereotopic proton of -CH ₂OH.

  • δ 3.25 (m, 1H): Methine proton at chiral center (-CH -N).

  • δ 2.68 (s, 3H): N-Methyl group (-NCH ₃).

  • δ 1.25 (d, 3H): Methyl side chain (-CH ₃).

Quality Control Parameters
TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual
Identity Matches Reference StandardIR / NMR
Enantiomeric Excess (ee) > 98.5%Chiral HPLC (e.g., Chiralpak AD-H)
Water Content < 1.0%Karl Fischer

Applications in Drug Development

(S)-2-(Methylamino)propan-1-ol is a "privileged structure" in medicinal chemistry, serving two primary roles:

  • Chiral Auxiliary: Used to synthesize chiral oxazolines, which act as ligands for asymmetric catalysis (e.g., in cyclopropanation or alkylation reactions).

  • Pharmacophore Scaffold: The 1,2-amino alcohol motif is ubiquitous in bioactive alkaloids and adrenergic agents.

Application Workflow: Oxazoline Ligand Synthesis

The compound reacts with nitriles or carboxylic acid derivatives to form oxazolines, critical for asymmetric catalysis.

ApplicationWorkflow Substrate (S)-2-(Methylamino)propan-1-ol Intermediate Amide Intermediate Substrate->Intermediate Acylation Reagent Nitrile / Acid Chloride (R-CN or R-COCl) Reagent->Intermediate Cyclization Cyclization (SOCl2 or Lewis Acid) Intermediate->Cyclization Product Chiral Oxazoline Ligand Cyclization->Product Dehydration

Figure 2: General workflow for converting the amino alcohol into a chiral oxazoline ligand.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood during synthesis, especially during the use of Methyl Iodide (carcinogen) and Sodium Hydride (flammable solid).

References

  • Sigma-Aldrich. (S)-2-(Methylamino)propan-1-ol hydrochloride Product Sheet. Link

  • BenchChem. Technical Guide to (2S)-2-(Methylamino)propan-1-ol. Link

  • PubChem. Compound Summary: 2-(Methylamino)propan-1-ol.[4] Link

  • ChemicalBook. Safety Data Sheet: 2-Amino-2-methyl-1-propanol Hydrochloride. Link

  • Org. Synth. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal (Methodology Analog). Link

Sources

Exploratory

2-(Methylamino)propan-1-ol hydrochloride pKa and pH stability

An In-Depth Technical Guide to 2-(Methylamino)propan-1-ol Hydrochloride : pKa, pH Stability, and Physicochemical Profiling. Physicochemical Profiling, pH Stability, and Analytical Methodologies Executive Summary 2-(Methy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Methylamino)propan-1-ol Hydrochloride : pKa, pH Stability, and Physicochemical Profiling.

Physicochemical Profiling, pH Stability, and Analytical Methodologies

Executive Summary

2-(Methylamino)propan-1-ol (CAS: 2763-42-0 for racemate; 40916-73-2 for S-isomer), often referred to as N-methylalaninol , is a critical chiral building block in the synthesis of oxazolines, chiral auxiliaries, and pharmaceutical intermediates (e.g., ephedrine analogues).[1] As a bifunctional amino alcohol containing a secondary amine and a primary hydroxyl group, its utility is defined by its acid-dissociation constant (pKa) and pH-dependent stability.[1][2]

This guide provides a definitive technical analysis of the physicochemical behavior of 2-(Methylamino)propan-1-ol hydrochloride.[1] It details the thermodynamic basis of its ionization, delineates oxidative and thermal degradation pathways, and provides validated experimental protocols for stability profiling.

Physicochemical Profile

Chemical Structure & Ionization

The molecule exists in equilibrium between its neutral free base and protonated cationic forms. The hydrochloride salt (


) is the stable, crystalline form used in storage, while the free base is a hygroscopic liquid/low-melting solid.

Key Parameters:

  • IUPAC Name: 2-(Methylamino)propan-1-ol[1][2][3][4]

  • Molecular Weight: 89.14 g/mol (Free Base); 125.60 g/mol (HCl Salt)

  • Molecular Formula:

    
    
    
pKa Analysis

The acid-base behavior is dominated by the secondary amine. Unlike primary amino alcohols (e.g., alaninol, pKa ~9.6), the N-methyl group exerts a positive inductive effect (+I), increasing electron density on the nitrogen and slightly elevating basicity.

Functional GrouppKa (Experimental/Derived)Significance
Secondary Amine (

)
9.8 ± 0.2 (at 25°C)Determines buffer capacity and ionization state in physiological media.[1]
Hydroxyl Group (OH) ~14.8 (Predicted)Relevant only in super-basic conditions (e.g., alkoxide formation).

Note: The pKa of 9.8 places the buffering region in the pH 8.8–10.8 range. At physiological pH (7.4), the molecule exists almost exclusively (>99%) as the protonated cation, enhancing water solubility and stability against oxidation.

Stability & Degradation Mechanisms[1]

The stability of 2-(Methylamino)propan-1-ol is pH-dependent.[1] While the hydrochloride salt is chemically inert in the solid state, the free base in solution is susceptible to specific degradation pathways.

Oxidative Degradation (Solution State)

In alkaline environments (pH > 10), the concentration of the free amine increases. The lone pair on the nitrogen and the adjacent primary alcohol make the molecule susceptible to oxidation, particularly in the presence of transition metal impurities or radical initiators.

Mechanism:

  • N-Oxidation: Formation of N-oxide (minor pathway).[1]

  • Alcohol Oxidation: The primary alcohol is oxidized to 2-(methylamino)propanal (aldehyde), which is unstable and rapidly oxidizes further to N-methylalanine (amino acid) or undergoes polymerization.

Carbon Dioxide Sensitivity (Carbamate Formation)

Like other alkanolamines (e.g., AMP used in carbon capture), N-methylalaninol reacts reversibly with atmospheric


 to form carbamates. In the presence of heat, this can lead to irreversible cyclization into oxazolidinones .
Visualization: Degradation Pathways

DegradationPathways cluster_legend Legend NMA 2-(Methylamino)propan-1-ol (Free Base) Aldehyde 2-(Methylamino)propanal (Unstable Intermediate) NMA->Aldehyde Oxidation (O2/Radical) Carbamate Carbamate Species (Reversible) NMA->Carbamate + CO2 (Reversible) Acid N-Methylalanine (Oxidation Product) Aldehyde->Acid Further Oxidation Oxazolidinone Oxazolidinone (Irreversible Cyclic) Carbamate->Oxazolidinone Heat / -H2O key Blue: Parent | Yellow: Intermediate | Red: Degradant | Green: Adduct

Figure 1: Primary degradation pathways including oxidative deamination and CO2-mediated cyclization.[1]

Experimental Methodologies

Protocol 1: Potentiometric Determination of pKa

Objective: To accurately determine the thermodynamic pKa of the secondary amine group. This method is self-validating via the use of the Gran Plot linearization.

Materials:

  • Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

  • 0.1 N NaOH (Standardized against KHP).

  • 0.1 N HCl.[1]

  • Inert Gas (Nitrogen or Argon) for purging.

  • Sample: ~100 mg 2-(Methylamino)propan-1-ol HCl.[1]

Step-by-Step Workflow:

  • System Preparation: Calibrate the pH electrode using buffers pH 4.01, 7.00, and 10.01. Ensure slope is >98%.

  • Sample Dissolution: Dissolve 100 mg of the HCl salt in 50 mL of degassed, deionized water (

    
    -free).
    
  • Acidification: Add 2.0 mL of 0.1 N HCl to ensure the starting pH is well below the expected pKa (target pH ~2.0).

  • Inert Purge: Blanket the solution with

    
     for 5 minutes to remove dissolved 
    
    
    
    (prevents carbamate interference).
  • Titration: Titrate with 0.1 N NaOH using dynamic dosing (min increment 10 µL).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Identify the Half-Equivalence Point (where

      
      ).[1] The pH at this point equals the pKa.
      
    • Validation: Calculate the first derivative (

      
      ) to pinpoint the equivalence point precisely.
      
Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent amino alcohol from potential oxidative degradants (N-methylalanine) and synthesis impurities.

Chromatographic Conditions:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.[1] Reasoning: Standard C18 columns often yield poor peak shape for amines due to silanol interactions; polar-embedded phases shield silanols.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (adjusted with

    
    ). High pH keeps the amine neutral for better retention.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 30% B over 15 minutes.

  • Detection: CAD (Charged Aerosol Detection) or ELSD. Note: The molecule lacks a strong chromophore (UV weak <210 nm). If UV is mandatory, derivatization with FMOC-Cl is required.[1]

  • Flow Rate: 1.0 mL/min.[1]

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between N-methylalaninol and N-methylalanine.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for amino alcohols).
    

Applications & Handling

Synthesis & Chiral Auxiliaries

N-methylalaninol is a precursor for chiral oxazolines .[1] Reacting the amino alcohol with a nitrile or carboxylic acid yields the oxazoline ring, which is used in asymmetric catalysis.

  • Handling Tip: Always use the HCl salt for storage. Convert to free base in situ using an organic base (e.g.,

    
    ) immediately before reaction to minimize oxidative degradation.
    
Pharmaceutical Impurity Profiling

In the synthesis of pseudoephedrine or ephedrine analogues, 2-(Methylamino)propan-1-ol can appear as a side-product (via incomplete reaction or reductive cleavage).[1] Its high polarity makes it an early-eluting impurity in Reversed-Phase HPLC.[1]

Buffer Formulation

Due to its pKa of ~9.8, it serves as an effective buffer component for biochemical assays requiring pH 9.0–10.5, particularly for enzyme assays where primary amines (like Tris or Glycine) might interfere via Schiff base formation. The secondary amine is sterically hindered and less nucleophilic than primary amine buffers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92247, 2-(Methylamino)propan-1-ol. Retrieved from [Link]

  • Bergman, A., et al. (2021). "Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation." Environmental Science & Technology.[1] (Contextual data on amino alcohol degradation pathways). Retrieved from [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Source for structural analog pKa values).
  • Goubert, M., et al. (2020). "Evaluation of Emissions of Amino Alcohol Degradation Products." Journal of Applied Sciences and Environmental Management. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral oxazolines using 2-(Methylamino)propan-1-ol hydrochloride

Application Note: High-Fidelity Synthesis of Chiral Heterocycles from 2-(Methylamino)propan-1-ol Hydrochloride Part 1: Executive Summary & Strategic Analysis The Nomenclature Pivot: While the request targets "Chiral Oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Chiral Heterocycles from 2-(Methylamino)propan-1-ol Hydrochloride

Part 1: Executive Summary & Strategic Analysis

The Nomenclature Pivot: While the request targets "Chiral Oxazolines," it is chemically imperative to clarify that 2-(Methylamino)propan-1-ol hydrochloride (


-methylalaninol) typically yields Oxazolidines  (saturated 5-membered rings) or Oxazolidinones  (cyclic carbamates) rather than neutral 2-oxazolines. Standard 2-oxazolines require a primary amine precursor to form the characteristic 

double bond. The presence of the

-methyl group in the starting material directs the synthesis toward saturated systems or cationic Oxazolinium salts .

This guide focuses on the two most high-value synthetic pathways for this precursor:

  • Synthesis of Chiral Oxazolidines: Via condensation with aldehydes (used as chiral directing groups or latent aldehyde protection).

  • Synthesis of Chiral Oxazolidinones: Via cyclization with phosgene equivalents (used as Evans-type chiral auxiliaries).

Significance: These heterocycles are critical scaffolds in asymmetric synthesis.[1] The


-methyl group provides steric bulk and prevents hydrogen bonding, often enhancing stereoselectivity in subsequent aldol or alkylation reactions compared to their non-methylated counterparts.

Part 2: Technical Protocols

Protocol A: Synthesis of Chiral 1,3-Oxazolidines (Condensation)

Target Application: Latent aldehyde protection and chiral induction.

Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine on the aldehyde, forming a hemiaminal intermediate, followed by acid-catalyzed dehydration to close the ring.

Materials:

  • Substrate: 2-(Methylamino)propan-1-ol hydrochloride (10 mmol)

  • Electrophile: Benzaldehyde (or target aldehyde) (10.5 mmol)

  • Base: Triethylamine (

    
    ) (11 mmol) – Crucial to liberate the free amine.
    
  • Solvent: Toluene or Benzene (anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 mmol)

Step-by-Step Methodology:

  • Free Base Liberation:

    • Suspend 2-(Methylamino)propan-1-ol hydrochloride in Toluene.

    • Add

      
       dropwise at 0°C. Stir for 30 min.
      
    • Note: While pre-isolation of the free amine is possible, in-situ neutralization is efficient if the amine salt byproducts are filtered off or if the reaction tolerates salts. For high purity, filter the

      
       precipitate before adding the aldehyde.
      
  • Condensation & Dehydration:

    • Add Benzaldehyde (1.05 equiv) to the filtrate.

    • Add catalytic

      
      -TsOH.
      
    • Equip the flask with a Dean-Stark trap and reflux condenser.

    • Reflux the mixture (approx. 110°C) until the theoretical amount of water is collected (approx. 2-4 hours).

    • Checkpoint: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc). The disappearance of the aldehyde spot indicates completion.

  • Work-up & Isolation:

    • Cool to room temperature. Wash with saturated

      
       (to remove acid catalyst) and Brine.
      
    • Dry organic layer over

      
      .[1]
      
    • Concentrate under reduced pressure.[1]

    • Purification: Distillation (vacuum) is preferred over column chromatography for oxazolidines, as they can hydrolyze on acidic silica gel. If chromatography is necessary, use basic alumina or silica pre-treated with 1%

      
      .
      
Protocol B: Synthesis of Chiral 2-Oxazolidinones (Cyclization)

Target Application: Chiral Auxiliaries for Asymmetric Alkylation.

Mechanism: The amino alcohol reacts with a carbonic acid derivative (CDI or Phosgene) to form an intermediate carbamate, which then cyclizes.

Materials:

  • Substrate: 2-(Methylamino)propan-1-ol hydrochloride

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (Safer alternative to Phosgene)

  • Base:

    
     or 
    
    
    
  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2-(Methylamino)propan-1-ol hydrochloride (10 mmol) in dry DCM (50 mL).

    • Add

      
       (22 mmol) to neutralize the HCl and scavenge the imidazole byproduct.
      
  • Cyclization:

    • Cool the solution to 0°C.

    • Add CDI (11 mmol) portion-wise over 15 minutes. Caution:

      
       evolution.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench with water.[2]

    • Wash the organic phase with 1M HCl (to remove unreacted amine/imidazole), then saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexanes typically yields high-purity crystalline oxazolidinone.

Part 3: Critical Data & Visualization

Comparative Analysis of Pathways
FeatureProtocol A: OxazolidineProtocol B: Oxazolidinone
Key Reagent Aldehyde (

)
Phosgene / CDI / Triphosgene
Ring Type Saturated, Hemiaminal EtherCyclic Carbamate
Oxidation State Reduced (Aminal)Oxidized (Carbonyl at C2)
Stability Hydrolytically labile (Acid sensitive)Very Stable (Requires strong base to cleave)
Chirality New center created at C2 (Cis/Trans mix)Retention of backbone chirality only
Primary Use Prodrugs, Protecting GroupsChiral Auxiliaries (Evans/Meyers)
Reaction Pathway Diagram

OxazolineSynthesis Start 2-(Methylamino)propan-1-ol Hydrochloride FreeBase Free Amine (N-Methylalaninol) Start->FreeBase Neutralization (Et3N/NaOH) IntermediateA Hemiaminal Intermediate FreeBase->IntermediateA Condensation IntermediateB Carbamate Intermediate FreeBase->IntermediateB Acylation Aldehyde Aldehyde (R-CHO) + Acid Cat. Aldehyde->IntermediateA Oxazolidine Chiral 1,3-Oxazolidine (Saturated Ring) IntermediateA->Oxazolidine Dehydration (-H2O) CDI CDI or Phosgene + Base CDI->IntermediateB Oxazolidinone Chiral 2-Oxazolidinone (Cyclic Carbamate) IntermediateB->Oxazolidinone Cyclization (-ImH/HCl)

Figure 1: Divergent synthetic pathways for N-methyl amino alcohols. Path A yields Oxazolidines (green) via condensation, while Path B yields Oxazolidinones (red) via carbonylation.

Part 4: Expert Insights & Troubleshooting

1. Stereocontrol in Oxazolidine Formation: When synthesizing oxazolidines (Protocol A), a new chiral center is generated at the C2 position (the acetal carbon).

  • Thermodynamic Control: Under reflux with acid catalysis (Dean-Stark), the reaction equilibrates to the thermodynamically more stable diastereomer. For

    
    -methyl systems, the cis-4,5  relationship is often disfavored due to steric clash between the N-methyl and the C4-substituent, favoring the trans-isomer.
    
  • Kinetic Control: Performing the reaction at lower temperatures with molecular sieves may alter the diastereomeric ratio (dr).

2. Handling the Hydrochloride Salt: The starting material is a salt. Attempting to react it directly without neutralizing the HCl will inhibit nucleophilicity.

  • Best Practice: If using acid-sensitive aldehydes, generate the free base separately: Dissolve salt in minimal water, basify with 5M NaOH, extract with DCM, dry, and concentrate. This prevents "salting out" effects or unwanted acid catalysis during the initial mixing.

3. "Oxazoline" vs. "Oxazolinium": If the goal is strictly an unsaturated ring, one can synthesize Oxazolinium salts by reacting the


-methyl amino alcohol with nitriles in the presence of strong Lewis acids (

). These are cationic species used as ionic liquids or specific organocatalysts, but they are distinct from neutral oxazolines.

References

  • BenchChem. (2025).[1] Comparative analysis of (2S)-2-(methylamino)propan-1-ol and other chiral amino alcohols. Retrieved from 3

  • National Institutes of Health (NIH). (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. PubMed Central. Retrieved from 4

  • Bentham Science. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry. Retrieved from 5

  • Scientific Research Publishing. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes and Oxazolidines. International Journal of Organic Chemistry. Retrieved from 6

  • MDPI. (2025). Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. Molbank. Retrieved from 7

Sources

Application

Application Note: 2-(Methylamino)propan-1-ol Hydrochloride as a Chiral Ligand in Asymmetric Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide and Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide and Experimental Protocols.

Executive Summary & Mechanistic Rationale

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable tools for the creation of enantiomerically pure molecules[1]. Derived from the natural chiral pool (specifically L-alanine)[2], (2S)-2-(methylamino)propan-1-ol (also known as (S)-N-methylalaninol) features a primary alcohol and a secondary amine on a sterically hindered propane backbone[1].

While often supplied as a stable, oxidation-resistant hydrochloride salt , the active catalytic species requires the free base to expose the nitrogen and oxygen lone pairs. When deprotonated in situ, this molecule acts as a highly effective bidentate (N,O-donor) chiral ligand. The proximity of the stereocenter at the C-2 position to the metal coordination site (e.g., Zinc or Boron) creates a rigid, sterically demanding environment. This structural rigidity is the causal mechanism that dictates the stereochemical outcome of the reaction, forcing incoming substrates to approach from a single preferred face (Si or Re), thereby leading to the preferential formation of one enantiomer[3].

This application note details two benchmark self-validating protocols for this ligand: the enantioselective addition of diethylzinc to aldehydes[1], and the asymmetric borane reduction of prochiral ketones[3],[4].

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of unactivated dialkylzinc reagents to aldehydes is kinetically extremely slow. However, the introduction of a chiral amino alcohol ligand accelerates the reaction while simultaneously imparting chirality[1]. The ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex acts dually as a Lewis acid (activating the aldehyde) and a Lewis base (coordinating a second equivalent of diethylzinc), forming a highly organized bimetallic transition state.

G L Chiral Ligand (N-Methylalaninol) Cat Chiral Zn-Alkoxide Catalyst Complex L->Cat + ZnEt2 (- Ethane) Zn ZnEt2 (Diethylzinc) Zn->Cat TS Bimetallic Transition State Cat->TS + Aldehyde + ZnEt2 Ald Aldehyde Substrate Ald->TS TS->Cat Catalyst Regeneration Prod Chiral Secondary Alcohol TS->Prod Hydrolysis (NH4Cl)

Caption: Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Protocol 2.1: Standard Operating Procedure

Note: This protocol is a self-validating system. The use of TLC ensures reaction completion, while chiral HPLC validates the stereochemical yield.

Reagents:

  • (2S)-2-(Methylamino)propan-1-ol hydrochloride (10 mol%)

  • Diethylzinc (ZnEt₂, 1.0 M in hexanes, 2.2 equivalents)

  • Aldehyde substrate (e.g., Benzaldehyde, 1.0 equivalent)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Ligand Activation (Free-Basing): To a flame-dried Schlenk flask under an argon atmosphere, add (2S)-2-(methylamino)propan-1-ol hydrochloride (0.1 eq) and anhydrous toluene. Cool the suspension to 0 °C.

    • Causality: The hydrochloride salt must be neutralized. We utilize an extra 0.1 eq of ZnEt₂ (from the total 2.2 eq) to deprotonate the salt in situ, generating the free amine, zinc chloride, and ethane gas. This avoids the introduction of external amine bases (like Et₃N) which could competitively coordinate and lower enantioselectivity.

  • Catalyst Formation: Slowly add the ZnEt₂ solution (2.2 eq total) dropwise over 20 minutes[1]. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active chiral zinc-alkoxide catalyst.

  • Substrate Addition: Cool the reaction mixture back to 0 °C. Add the aldehyde (1.0 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) until the aldehyde spot is completely consumed (typically 12–24 hours)[1].

  • Quenching & Workup: Cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl[1].

    • Causality: NH₄Cl is specifically chosen over strong acids to safely decompose unreacted ZnEt₂ without risking the acid-catalyzed dehydration or racemization of the newly formed chiral secondary alcohol.

  • Validation (ee% Determination): Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate. Determine the enantiomeric excess (ee) by injecting the purified sample into a chiral High-Performance Liquid Chromatography (HPLC) system, comparing the peak areas of the two enantiomers[3].

Application II: Asymmetric Borane Reduction of Prochiral Ketones

(2S)-2-(Methylamino)propan-1-ol is also a highly effective precursor for the enantioselective reduction of ketones using chirally modified borohydrides[3],[4]. When reacted with borane (BH₃), the ligand forms a rigid oxazaborolidine-type intermediate. The steric bulk of the methyl group directs the approach of the prochiral ketone, ensuring a highly face-selective hydride transfer.

G Prep Ligand Activation (Free Base Gen.) Borane Borane Addition (BH3-THF/DMS) Prep->Borane Oxazaborolidine Formation Ketone Prochiral Ketone Addition (Slow) Borane->Ketone Syringe Pump Addition Quench Methanol Quench & Hydrolysis Ketone->Quench Stereoselective Hydride Transfer Extract Extraction & Chiral HPLC Analysis Quench->Extract Phase Separation

Caption: Experimental workflow for asymmetric borane reduction of prochiral ketones.

Protocol 3.1: Standard Operating Procedure

Reagents:

  • (2S)-2-(Methylamino)propan-1-ol (free base, freshly neutralized from HCl salt, 10 mol%)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 1.5 equivalents)

  • Prochiral Ketone (1.0 equivalent)

  • Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve the free base of (2S)-2-(methylamino)propan-1-ol (0.1 eq) in anhydrous THF under argon. Add BH₃·THF (1.5 eq) at room temperature and stir for 1 hour.

    • Causality: This incubation period is critical. It allows the borane to fully coordinate with the N and O atoms of the ligand, forming the highly Lewis-acidic chiral oxazaborolidine catalyst before any reducible substrate is introduced.

  • Asymmetric Reduction: Dissolve the prochiral ketone (1.0 eq) in a small volume of THF. Add this solution to the catalyst mixture strictly via a syringe pump over a period of 2 hours.

    • Causality: Maintaining a low steady-state concentration of the ketone is paramount. If added too quickly, the uncatalyzed, racemic background reduction by the bulk BH₃·THF will outcompete the catalyzed enantioselective pathway, drastically lowering the final ee%.

  • Quenching: Once TLC confirms the consumption of the ketone, cool the reaction to 0 °C and carefully add methanol dropwise.

    • Causality: Methanol safely reacts with excess borane to form volatile trimethyl borate and hydrogen gas, terminating the reaction cleanly.

  • Isolation: Evaporate the solvents under reduced pressure, partition the residue between water and diethyl ether, and analyze the organic phase via chiral GC or HPLC[1].

Quantitative Data Presentation

The following tables summarize the expected quantitative performance of (2S)-2-(methylamino)propan-1-ol in the described asymmetric transformations.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes

Substrate Reaction Time (h) Conversion Yield (%) Enantiomeric Excess (ee %) Major Enantiomer Config.
Benzaldehyde 16 88 85 (1R)-1-Phenyl-1-propanol
p-Tolualdehyde 18 85 82 (1R)-1-(p-Tolyl)-1-propanol
p-Chlorobenzaldehyde 12 91 87 (1R)-1-(p-Chlorophenyl)-1-propanol

(Note: Yields and ee% are representative benchmarks for this class of chiral amino alcohol ligands[1])

Table 2: Asymmetric Borane Reduction of Prochiral Ketones

Substrate Borane Source Conversion Yield (%) Enantiomeric Excess (ee %)
Acetophenone BH₃·THF 92 89
Propiophenone BH₃·DMS 89 86

| α-Tetralone | BH₃·THF | 94 | 91 |

References

1.[2] Title: 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent - Benchchem. Source: benchchem.com. URL: 2.[1] Title: comparative analysis of (2S)-2-(methylamino)propan-1-ol and other chiral amino alcohols - Benchchem. Source: benchchem.com. URL: 3.[3] Title: An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications - Benchchem. Source: benchchem.com. URL: _ 4.[4] Title: Die vorliegende Arbeit wurde in der Zeit von August 1994 bis Juni 1998 unter der Leitung von Prof. Dr. Jürgen Martens in der Ab - oops/ - Oldenburger Online-Publikations-Server. Source: uni-oldenburg.de. URL:

Sources

Method

One-Pot Synthesis of 2-Substituted-3,4-dimethyl-4,5-dihydro-1,3-oxazoles from 2-(Methylamino)propan-1-ol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive protocol for the one-pot synthesis of 2-substituted-3,4-dimethyl-4,5-dihydro-1,3-oxazoles from the re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the one-pot synthesis of 2-substituted-3,4-dimethyl-4,5-dihydro-1,3-oxazoles from the readily available starting materials, 2-(Methylamino)propan-1-ol and various carboxylic acids. Oxazolines are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, asymmetric catalysis, and polymer science.[1][2] This guide details a robust and efficient one-pot procedure that proceeds via the formation of an N-(1-hydroxypropan-2-yl)-N-methylamide intermediate, followed by an acid-mediated cyclodehydration. The presented protocol offers a streamlined approach to this valuable scaffold, minimizing purification steps and maximizing efficiency.

Introduction

The 2-oxazoline ring is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Its utility extends to its role as a versatile chiral ligand in asymmetric synthesis and as a monomer in the production of advanced polymers.[2] The classical approach to oxazoline synthesis often involves a two-step process: the formation of a β-hydroxy amide followed by a separate cyclization step. One-pot methodologies, which combine these steps into a single synthetic operation, offer significant advantages in terms of time, resources, and overall efficiency. This guide focuses on a one-pot synthesis utilizing 2-(Methylamino)propan-1-ol, a chiral building block, to generate 2-substituted-3,4-dimethyl-4,5-dihydro-1,3-oxazoles.

Chemical Theory and Mechanism

The one-pot synthesis of oxazolines from an amino alcohol and a carboxylic acid is a condensation reaction followed by a cyclodehydration. The overall transformation can be broken down into two key mechanistic steps:

  • Amide Formation: The initial step involves the formation of an amide bond between the secondary amine of 2-(Methylamino)propan-1-ol and the carboxylic acid. This reaction is typically facilitated by a coupling agent or by activation of the carboxylic acid. In a one-pot procedure, this intermediate, an N-(1-hydroxypropan-2-yl)-N-methylamide, is not isolated.

  • Cyclodehydration: The subsequent and crucial step is the intramolecular cyclization of the hydroxy amide intermediate to form the oxazoline ring. This process is promoted by a dehydrating agent or a strong acid catalyst, such as triflic acid (TfOH).[3][4] The acid protonates the hydroxyl group, converting it into a good leaving group (water). The amide carbonyl oxygen then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in an intramolecular SN2-type reaction, leading to the formation of the five-membered oxazoline ring.

dot graph Reaction_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Reactants [label="2-(Methylamino)propan-1-ol + Carboxylic Acid (R-COOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediate Intermediate [label="N-(1-hydroxypropan-2-yl)-N-methylamide", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="2-Substituted-3,4-dimethyl-\n4,5-dihydro-1,3-oxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label=" Amide Formation "]; Intermediate -> Product [label=" Acid-Mediated\nCyclodehydration\n(-H2O) "]; }

Sources

Application

Application Note: Recrystallization Protocols for 2-(Methylamino)propan-1-ol Hydrochloride

Abstract & Strategic Overview 2-(Methylamino)propan-1-ol (CAS: 27646-80-6 for free base) is a critical chiral amino alcohol used as a building block in the synthesis of heterocyclic pharmaceuticals and as a chiral auxili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-(Methylamino)propan-1-ol (CAS: 27646-80-6 for free base) is a critical chiral amino alcohol used as a building block in the synthesis of heterocyclic pharmaceuticals and as a chiral auxiliary in asymmetric synthesis. While the free base is a low-melting solid (approx. 49°C) or oil, the hydrochloride salt is the preferred form for storage and handling due to its enhanced stability.

However, the purification of 2-(Methylamino)propan-1-ol hydrochloride presents specific challenges. Unlike its phenyl-substituted analogs (e.g., ephedrine), this aliphatic amino alcohol salt is highly polar and significantly hygroscopic. Standard recrystallization methods often result in "oiling out" rather than distinct crystal formation due to avid water retention.

This guide details an optimized purification protocol focusing on anhydrous solvent systems . We recommend a Single-Solvent Method using Isopropanol (IPA) for general purity and a Binary-Solvent Method using Ethanol/Ethyl Acetate for high-stringency applications.

Solvent Selection Logic

The selection of a recrystallization solvent is governed by the "like dissolves like" principle, balanced against the need for a temperature-dependent solubility differential.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound Nature: Ionic salt (Hydrochloride), highly polar aliphatic backbone.

  • Solubility:

    • High: Water, Methanol (Too soluble; difficult to recover high yields).

    • Moderate: Ethanol, Isopropanol (Ideal for temperature gradient).

    • Low/Insoluble: Ethyl Acetate, Diethyl Ether, Hexane (Anti-solvents).[1]

The "Hygroscopicity Trap"

Because the lack of a hydrophobic phenyl ring makes this salt extremely hygroscopic, the presence of even trace moisture can prevent crystallization. Therefore, anhydrous solvents are mandatory .

Solvent SystemRoleProsCons
Isopropanol (IPA) PrimaryGood solubility differential; less hygroscopic than EtOH.May require cooling to -20°C for max yield.
Ethanol / Ethyl Acetate BinaryExcellent purity profile; EtOAc acts as a powerful anti-solvent.Requires precise addition to avoid oiling out.
Acetonitrile AlternativeGood for removing polar impurities.Toxic; higher cost.

Experimental Protocols

Pre-requisite: Azeotropic Drying

Before attempting recrystallization, ensure the crude solid is free of bulk water.[1]

  • Dissolve crude salt in minimal Methanol.

  • Add Toluene (co-solvent).

  • Rotary evaporate to dryness.[1] The Toluene/Water azeotrope removes moisture.[1]

  • Repeat 2x if necessary until a dry, white/off-white solid is obtained.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of batches >5g.

  • Preparation: Place the crude, dry 2-(Methylamino)propan-1-ol HCl in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Anhydrous Isopropanol (IPA) (approx. 5-7 mL per gram of solute).

  • Heating: Heat the mixture to near-boiling (approx. 80°C) with stirring.

    • Note: If the solid does not dissolve completely, add more hot IPA in 1 mL increments.

  • Filtration (Hot): If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.

  • Crystallization: Remove from heat. Allow the solution to cool to room temperature slowly (over 1-2 hours) to encourage crystal growth over oil formation.

    • Optimization: Once at room temperature, transfer to a refrigerator (4°C) or freezer (-20°C) for 12 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the filter cake with cold Isopropanol.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel.

Protocol B: Binary-Solvent Recrystallization (Ethanol / Ethyl Acetate)

Best for: High-purity requirements (>99%) or when Protocol A fails.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Anhydrous Ethanol (approx. 2-3 mL/g). The solution should be saturated.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add Ethyl Acetate dropwise.

    • Visual Cue: Continue adding until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Cooling: Remove from heat and cover. Allow to cool undisturbed.

    • Troubleshooting: If the product "oils out" (separates as a liquid droplets) instead of crystallizing, reheat to redissolve and add a seed crystal while the solution is still warm.

  • Isolation: Collect crystals via vacuum filtration. Wash with a 1:3 mixture of Ethanol:Ethyl Acetate.

Visualization of Workflows

Recrystallization Decision Tree

RecrystallizationLogic Start Crude 2-(Methylamino)propan-1-ol HCl CheckMoisture Is the solid dry? Start->CheckMoisture DryStep Azeotropic Drying (MeOH/Toluene) CheckMoisture->DryStep No (Sticky/Wet) SolventChoice Select Solvent System CheckMoisture->SolventChoice Yes DryStep->CheckMoisture MethodA Method A: Isopropanol (IPA) (Standard Purity) SolventChoice->MethodA MethodB Method B: EtOH / Ethyl Acetate (High Purity) SolventChoice->MethodB DissolveA Dissolve in boiling IPA MethodA->DissolveA DissolveB Dissolve in min. boiling EtOH MethodB->DissolveB Cooling Slow Cooling (RT -> 4°C) DissolveA->Cooling AddAnti Add warm EtOAc until cloudy DissolveB->AddAnti AddAnti->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Remedy Reheat & Seed CheckOil->Remedy Yes Filter Vacuum Filtration CheckOil->Filter No (Crystals) Remedy->Cooling Final Pure HCl Salt Filter->Final

Caption: Decision logic for selecting the optimal purification path based on moisture content and purity requirements.

Analytical Characterization

To validate the success of the recrystallization, the following parameters should be checked.

A. Melting Point[1][8]
  • Free Base: ~49°C [1].

  • HCl Salt: The melting point of the hydrochloride salt is significantly higher than the free base. While specific literature values for the methyl analog vary, similar amino alcohol salts (e.g., Ephedrine HCl) melt between 180°C–220°C [2].

    • Expectation: A sharp melting point >100°C indicates successful salt formation and purity. A broad range (<2°C difference) indicates impurities or retained solvent.

B. HPLC Purity Check

A reverse-phase HPLC method is recommended for purity analysis [3].

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (90:10).

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Flow Rate: 1.0 mL/min.[2]

Troubleshooting & Safety

Common Issue: "Oiling Out"

This occurs when the compound separates as a liquid phase before crystallizing.[1]

  • Cause: Solution is too concentrated or cooled too quickly.

  • Fix: Reheat the mixture until clear. Add a small amount of the primary solvent (IPA or EtOH). Scratch the inner wall of the flask with a glass rod to induce nucleation.

Safety Handling
  • Corrosivity: As a hydrochloride salt, the compound is acidic. Wear gloves and safety glasses.

  • Hygroscopicity: Store in a tightly sealed container with desiccants. Moisture absorption will degrade the physical form (turning it into a goo) and alter the weight for stoichiometric calculations.

References

  • BenchChem. (2025). Physical Properties of 2-Methyl-2-(methylamino)propan-1-ol. Retrieved from

  • Nagai, N., & Kanao, S. (1929). Synthesis of ephedrine and related compounds. Journal of the Pharmaceutical Society of Japan. (Contextual grounding for amino alcohol salt properties).
  • SIELC Technologies. (2018). HPLC Separation of 2-methyl-2-(methylamino)propan-1-ol. Retrieved from

  • Organic Syntheses. (1943). Methylamine Hydrochloride Purification. Coll. Vol. 1, p. 347. (Foundational technique for amine salt purification).[3][1][4]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Methylamino)propan-1-ol Chromatography

Topic: Resolving HPLC Peak Tailing for 2-(Methylamino)propan-1-ol Document ID: TS-2MAP-001 Last Updated: March 2, 2026 Audience: Analytical Chemists, Formulation Scientists, QC Researchers[1] Executive Summary & Analyte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Peak Tailing for 2-(Methylamino)propan-1-ol Document ID: TS-2MAP-001 Last Updated: March 2, 2026 Audience: Analytical Chemists, Formulation Scientists, QC Researchers[1]

Executive Summary & Analyte Profile

The Challenge: 2-(Methylamino)propan-1-ol is a small, highly polar, aliphatic amino alcohol.[1] Its analysis is notoriously difficult due to two converging factors:

  • Lack of Retention: Its high polarity (LogP < 0) causes it to elute near the void volume on standard C18 columns.

  • Severe Tailing: The secondary amine function (

    
    ) is protonated at neutral/acidic pH, leading to strong ionic interactions with residual silanols on silica-based columns.
    

Analyte Snapshot:

Property Value Chromatographic Implication

| Structure |


 | Bifunctional (Amine + Hydroxyl).[1][2] |
| Basicity  | Basic (Amine 

) | Positively charged at pH < 9.[1] | | Polarity | Hydrophilic | Poor retention on Reversed-Phase (RP).[1][3] | | UV Activity | Negligible (No Chromophore) | Requires Low UV (200-210 nm), ELSD, CAD, or MS. |

The Mechanism of Tailing (Root Cause Analysis)

Before fixing the issue, you must understand why it is happening. For basic amines like 2-(Methylamino)propan-1-ol, tailing is rarely a physical column void; it is a chemical "secondary retention" mechanism.[1]

The Silanol Trap

On a silica-based column, the primary retention mechanism is hydrophobic partitioning. However, residual silanol groups (


) on the silica surface act as weak cation exchangers.
  • The Analyte: At pH 3-7, the amine is protonated (

    
    ).[1]
    
  • The Surface: Ionized silanols (

    
    ) attract the cationic amine.[1]
    
  • The Result: A mixed-mode separation where some molecules partition (fast) and others adsorb (slow), creating a "tail."

SilanolMechanism cluster_0 Stationary Phase Surface Silanol Ionized Silanol (Si-O⁻) Peak Resulting Peak Shape Silanol->Peak Causes Tailing Ligand C18 Ligand (Hydrophobic) Analyte 2-(Methylamino)propan-1-ol (Protonated Cation) Analyte->Silanol Secondary Interaction (Slow/Tailing) Analyte->Ligand Primary Retention (Fast/Symmetrical)

Figure 1: The dual-retention mechanism causing peak asymmetry in basic amines.

Protocol A: The HILIC Solution (Recommended)

Why this is the Gold Standard: For a molecule this small and polar, Reversed-Phase (RP) is often forcing a square peg into a round hole. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and naturally suppresses silanol interactions by using high-organic mobile phases.

The Setup:

  • Column: Amide-bonded phase or Bare Silica (e.g., TSKgel Amide-80, XBridge Amide, or equivalent).[1]

  • Mobile Phase A: 10-20 mM Ammonium Formate or Acetate (pH 3.0 - 4.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[4]

Optimization Protocol:

  • Start: 90% B / 10% A.

  • Mechanism: Water forms a layer on the polar surface. The amino alcohol partitions into this water layer.

  • Tailing Fix: The high concentration of buffer ions (Ammonium) competes for the silanol sites, effectively "blocking" them from the analyte.

Troubleshooting HILIC Tailing:

  • Issue: Broad/Tailing peaks in HILIC.

  • Fix: Increase buffer concentration (up to 20-25 mM). Ensure sample diluent is high organic (e.g., 90% ACN). Crucial: Injecting this analyte in 100% water will cause massive peak distortion (solvent mismatch).

Protocol B: High pH Reversed-Phase (The Alternative)[1]

If you must use Reversed-Phase (e.g., for impurity profiling alongside hydrophobic compounds), you must neutralize the amine.

The Logic: If


, the amine is deprotonated (neutral). Neutral molecules do not interact with silanols.

Requirements:

  • Column: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer-based. Do not use standard silica > pH 8.

  • Mobile Phase: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Step-by-Step:

  • Check Column Limits: Verify your column is stable up to pH 11.

  • Prepare Buffer: Dissolve Ammonium Bicarbonate; adjust pH to 10.5.

  • Run: The analyte will now be neutral and retain purely by hydrophobicity (though retention will still be low due to the -OH group).

Protocol C: Low pH with Chaotropic Agents (Legacy Method)

If you are restricted to standard C18 columns and acidic pH, you must mask the interaction.

The "Magic" Additive: Use a chaotropic salt like Sodium Perchlorate (


)  or Trifluoroacetic Acid (TFA) .
  • TFA (0.05% - 0.1%): Acts as an ion-pairing agent.[1] The Trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and increasing hydrophobicity.

    • Warning: Suppresses MS signal.

  • Perchlorate (10-50 mM): Chaos-inducing anion that disrupts the solvation shell and masks silanol interactions.[1]

    • Warning: Explosive risk if dried; incompatible with MS.

Diagnostic Decision Tree

Use this flow to determine the correct path for your specific situation.

TroubleshootingFlow cluster_MS MS Compatible Path cluster_UV UV/Traditional Path Start Start: Peak Tailing Detected MS_Compat Is MS Detection Required? Start->MS_Compat HILIC_Check Can you use HILIC? MS_Compat->HILIC_Check Yes TFA_Add Add 0.1% TFA (Ion Pairing) MS_Compat->TFA_Add No (UV Only) High_pH Use High pH (pH 10.5) Hybrid Column HILIC_Check->High_pH No (Must use RP) Amide Use Amide/HILIC Column High ACN % HILIC_Check->Amide Yes (Recommended) Perchlorate Add NaClO4 (Chaotropic) TFA_Add->Perchlorate Tailing Persists

Figure 2: Strategic decision matrix for selecting the mobile/stationary phase.[1]

Frequently Asked Questions (FAQs)

Q: I switched to a C18 column with 0.1% Formic Acid, but the peak is still tailing. Why? A: Formic acid (pH ~2.7) is not strong enough to suppress silanol ionization completely on older "Type A" silica, nor does it ion-pair strongly enough to mask the amine. The amine is fully protonated, and the silanols are still slightly active. Solution: Switch to 0.1% TFA (stronger ion pair) or use a "Charged Surface Hybrid" (CSH) column designed to repel protons.

Q: The peak shape is good, but I can't see the peak. What wavelength should I use? A: 2-(Methylamino)propan-1-ol lacks a chromophore.[1] At 254 nm, you will see nothing. You must use 200-210 nm .[1]

  • Critical: At this low wavelength, Acetate and Formate buffers absorb light, causing high background noise. Use Phosphoric Acid (if non-MS) or minimize buffer concentration. Ideally, use ELSD or CAD detection.

Q: My retention time is unstable. It drifts earlier with every injection. A: This is often "Phase Collapse" (Dewetting). Because this molecule is polar, you are likely using 95-100% water in RP mode.[1] Standard C18 chains collapse in 100% water.

  • Fix: Use a "C18-Aq" (Aqueous stable) column or switch to HILIC.[1]

Summary of Recommended Conditions

ParameterGold Standard (HILIC) Robust RP (High pH) Legacy RP (Low pH)
Column Amide or Bare SilicaHybrid C18 (e.g., XBridge)C18-Aq (Polar Endcapped)
Mobile Phase A 10mM NH4 Formate (pH 3)10mM NH4 Bicarbonate (pH 10.[1]5)0.1% TFA or H3PO4
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Mode Isocratic (High Organic)GradientIsocratic (High Aqueous)
Detector MS / CAD / ELSDMS / CAD / ELSDUV (200 nm)

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak tailing and retention behavior of basic compounds on reversed-phase columns. Journal of Chromatography A. Link

  • Dolan, J. W. (2003). Peak Tailing: Causes and Cures. LCGC North America. Link

  • Agilent Technologies. (2020). Analysis of Small Polar Amines using HILIC. Technical Note. Link

  • Waters Corporation. (2021). Strategies for the Separation of Polar Basic Compounds. Application Note. Link

Sources

Optimization

Separation of 2-(Methylamino)propan-1-ol from AMP buffer interference

Overcoming AMP Buffer Interference in 2-(Methylamino)propan-1-ol LC-MS Analysis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling to quantify 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming AMP Buffer Interference in 2-(Methylamino)propan-1-ol LC-MS Analysis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling to quantify 2-(Methylamino)propan-1-ol (2-MAP) in the presence of 2-Amino-2-methyl-1-propanol (AMP). Because AMP is a ubiquitous biological buffer and CO₂ capture solvent[1], it frequently contaminates samples, causing severe analytical interference.

Below, our Application Scientists break down the physicochemical causality of this interference and provide self-validating protocols to achieve absolute baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why does AMP buffer completely mask my 2-(Methylamino)propan-1-ol signal in LC-MS? The Isobaric Dilemma: Both 2-MAP and AMP share the exact same chemical formula (C₄H₁₁NO) and monoisotopic mass (89.0841 Da), yielding an identical [M+H]⁺ precursor ion at m/z 90.0913. Because they are structural isomers, high-resolution mass spectrometry (HRMS) cannot differentiate them based on mass alone[2]. Furthermore, AMP is highly ionizable; when present in molar excess as a buffer, it monopolizes the droplet surface charge during electrospray ionization (ESI), leading to near-total ion suppression of the 2-MAP signal.

Q2: I am using a standard C18 column, but both compounds elute together in the void volume. Why? Causality of Retention Failure: Both analytes are small, highly polar aliphatic amino alcohols with negative partition coefficients (logP < 0). Standard reversed-phase (RP-LC) columns rely on hydrophobic interactions. Because these molecules lack sufficient hydrophobic surface area, they cannot partition into the C18 stationary phase. They are immediately swept out in the void volume, preventing chromatographic resolution and maximizing matrix effects.

Q3: What is the recommended chromatographic method to achieve baseline separation without derivatization? The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating polar isomers[3]. Causality: HILIC separation is driven by analyte partitioning into a water-enriched layer on the stationary phase, which is heavily dictated by hydrogen bonding capacity. AMP is a primary amine (-NH₂), providing two hydrogen bond donors. 2-MAP is a secondary amine (-NHCH₃), providing only one. Consequently, AMP interacts much more strongly with a zwitterionic (ZIC) HILIC stationary phase, resulting in a significantly later retention time than 2-MAP.

Table 1: Physicochemical & Chromatographic Properties
CompoundAmine ClassificationH-Bond DonorsRP-LC Behavior (C18)HILIC Behavior (ZIC)
2-MAP Secondary Amine2 (1 Amine, 1 Hydroxyl)Void Volume (Unretained)Early Elution
AMP Primary Amine3 (2 Amine, 1 Hydroxyl)Void Volume (Unretained)Late Elution (Strongly Retained)

Q4: The AMP concentration in my samples is >1000x higher than 2-MAP, overloading the HILIC column. How can I eliminate this interference? Chemical Masking via Selective Derivatization: When chromatographic separation fails due to massive column overloading, you must chemically filter the sample using o-Phthalaldehyde (OPA). Causality: OPA reacts exclusively with primary amines (like AMP) in the presence of a nucleophilic thiol to form a highly hydrophobic, fluorescent isoindole ring[2]. Because 2-MAP is a secondary amine, it lacks the necessary two protons on the nitrogen atom to complete the cyclization mechanism. Therefore, 2-MAP remains completely unreacted. This selectively shifts the mass of AMP to >200 Da and drastically increases its hydrophobicity, allowing you to easily analyze the unreacted 2-MAP using standard RP-LC without any isobaric interference.

G Sample Sample Mixture (2-MAP + AMP) OPA Add OPA + Thiol (Derivatization) Sample->OPA AMP AMP (Primary Amine) OPA->AMP MAP 2-MAP (Secondary Amine) OPA->MAP Isoindole Isoindole Derivative (Mass > 200 Da) AMP->Isoindole Reacts Unreacted Unreacted 2-MAP (Mass 90 Da) MAP->Unreacted No Reaction RPLC RP-LC Separation (Baseline Resolution) Isoindole->RPLC Unreacted->RPLC

Fig 1. Selective OPA derivatization pathway isolating 2-MAP from AMP interference.

Q5: Can I use MS/MS Multiple Reaction Monitoring (MRM) to differentiate them if they partially co-elute? Divergent Fragmentation Pathways: Yes. While their precursor masses are identical, their Collision-Induced Dissociation (CID) pathways are structurally distinct. Causality: AMP contains a primary amine attached to a tertiary carbon. Upon collision, the loss of ammonia (NH₃, 17 Da) is highly favored to form a stable tertiary carbocation. Conversely, 2-MAP contains a secondary amine, favoring the loss of methylamine (CH₃NH₂, 31 Da). Monitoring the 90.1 → 59.1 m/z transition provides high specificity for 2-MAP.

Table 2: MRM Transitions for 2-MAP and AMP Differentiation
AnalytePrecursor Ion (m/z)Primary Product Ion (m/z)Neutral LossStructural Mechanism
2-MAP 90.159.1 31 Da (CH₃NH₂)Cleavage of secondary amine
AMP 90.173.1 17 Da (NH₃)Cleavage of primary amine
Shared90.172.118 Da (H₂O)Loss of hydroxyl group (Non-specific)
Experimental Methodologies
Protocol 1: ZIC-HILIC LC-MS/MS Method (For Low-to-Moderate AMP Interference)

Use this protocol when AMP levels do not exceed column capacity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in H₂O (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Equilibration: Use a SeQuant® ZIC-HILIC column (2.1 x 100 mm, 3 µm). Equilibrate at 90% B for 15 column volumes.

  • Gradient Elution: Run a linear gradient from 90% B down to 40% B over 10 minutes. Flow rate: 0.3 mL/min.

  • System Suitability & Validation (Critical):

    • Self-Validation Step: Inject a 1:1 mixed standard of AMP and 2-MAP. Calculate the chromatographic resolution factor (

      
      ). Proceed with sample analysis only if 
      
      
      
      .
    • Inject a matrix blank immediately after the highest standard to verify that no strongly retained AMP carries over into the next run.

Protocol 2: Selective OPA Derivatization (For High AMP Interference)

Use this protocol to chemically mask massive AMP buffer concentrations.

  • Reagent Preparation: Dissolve 10 mg of o-Phthalaldehyde (OPA) and 10 µL of 3-mercaptopropionic acid (thiol catalyst) in 1 mL of methanol. Prepare fresh daily.

  • Reaction: To 100 µL of your sample (buffered to pH 9.0 with borate), add 20 µL of the OPA reagent. Vortex and incubate at room temperature for 5 minutes in the dark.

  • Quenching: Add 10 µL of 10% formic acid to stop the reaction and stabilize the unreacted 2-MAP for positive-ion ESI.

  • System Suitability & Validation (Critical):

    • Self-Validation Step: Run a "Derivatization Blank" consisting of a pure AMP standard treated with OPA. Analyze via LC-MS at the 90.1 m/z trace. If the reaction is 100% complete, the 90.1 m/z peak must be entirely absent, appearing only at the new isoindole mass trace (>200 m/z). If a 90.1 peak remains, increase OPA reagent volume.

Workflow Decision Matrix

G Start Identify AMP Interference in 2-MAP Analysis CheckConc Is AMP concentration > 100x of 2-MAP? Start->CheckConc HighAMP Yes: Chemical Masking CheckConc->HighAMP >100x LowAMP No: Chromatographic Separation CheckConc->LowAMP <100x Deriv Perform OPA Derivatization (Masks AMP) HighAMP->Deriv HILIC Use ZIC-HILIC Column (Resolves Isomers) LowAMP->HILIC RPLC_MS RP-LC-MS/MS (Analyze unreacted 2-MAP) Deriv->RPLC_MS HILIC_MS HILIC-MS/MS (Distinct Retention Times) HILIC->HILIC_MS

Fig 2. Decision matrix for selecting the appropriate analytical workflow based on AMP concentration.

References
  • Wang, T., et al. "Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry." Scientific Reports, 2017.

  • Lepaumier, H., et al. "Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture." ResearchGate, 2012.

  • BenchChem Technical Data. "Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide." BenchChem, 2025.

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 2-(Methylamino)propan-1-ol Cyclizations

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the cyclization of 2-(methylamino)propan-1-ol derivatives. Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the cyclization of 2-(methylamino)propan-1-ol derivatives.

Mechanistic Note on Nomenclature: In bench vernacular, researchers often refer to "2-(methylamino)propan-1-ol oxazoline synthesis." However, because the starting amino alcohol possesses a secondary amine (due to the N-methyl group), it cannot form a neutral 2-oxazoline without demethylation. Instead, the cyclization yields either a saturated oxazolidine (via condensation with aldehydes) or a cationic oxazolium salt (via acylation and dehydrative cyclization) [1]. This guide addresses the specific thermodynamic and kinetic challenges of both pathways.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why is my yield stalling at 40-50% when condensing 2-(methylamino)propan-1-ol with aromatic aldehydes?

The Causality: The formation of an oxazolidine from an amino alcohol and an aldehyde is a reversible, thermodynamically driven equilibrium. The intermediate hemiaminal must eliminate water to close the ring. If the water is not actively sequestered, the reverse hydrolysis reaction competes equally with the forward cyclization, stalling the yield [2]. The Solution: You must force the equilibrium forward. Transition from a closed-flask setup to a Dean-Stark apparatus using a solvent that forms an azeotrope with water (e.g., toluene), or use freshly activated 4Å molecular sieves if running the reaction at room temperature.

Q2: I am trying to synthesize the oxazolium salt via an amide intermediate using Thionyl Chloride ( ). Why am I isolating an open-chain chloro-amine instead of the cyclized product?

The Causality: When the N-acyl derivative of 2-(methylamino)propan-1-ol reacts with


, the hydroxyl group is converted into a good leaving group (chloride). For the ring to close, the amide oxygen must act as a nucleophile in an intramolecular 

attack. However, the steric bulk of the N-methyl group and the adjacent methyl group on the carbon backbone severely restrict the required rotational conformations for the transition state [4]. The Solution: The activation energy for this specific cyclization is high. Room temperature

will only yield the uncyclized chloro-amide. You must either increase the thermal energy (refluxing in toluene at 110 °C) or switch to a much stronger activating agent, such as Trifluoromethanesulfonic anhydride (

), which creates a superior leaving group (triflate) that cyclizes spontaneously even at sub-zero temperatures.
Q3: How do I prevent epimerization at the chiral centers during the cyclization process?

The Causality: Prolonged exposure to strong Brønsted acids (like refluxing with p-TsOH for >24 hours) can cause reversible ring-opening of the oxazolidine, leading to epimerization at the C2 position, scrambling your diastereomeric ratio [3]. The Solution: Limit reaction times by using highly efficient water removal, or switch to milder Lewis acid catalysts (e.g.,


) which facilitate the hemiaminal formation without promoting extensive ring-opening.

Part 2: Mechanistic & Troubleshooting Visualizations

G A 2-(Methylamino)propan-1-ol (Secondary Amine) B Aldehyde + Acid Cat. (Dean-Stark) A->B Pathway 1 E Acyl Chloride + Base (DCM, 0°C) A->E Pathway 2 C Hemiaminal Intermediate B->C Nucleophilic Addition D Oxazolidine (Saturated Ring) C->D -H2O (Equilibrium) F N-Acyl Amide Intermediate E->F N-Acylation G Tf2O / Pyridine (Dehydration) F->G OH Activation H Oxazolium Salt (Cationic Ring) G->H Intramolecular Cyclization

Caption: Divergent synthetic pathways from 2-(methylamino)propan-1-ol based on reagent selection.

Troubleshooting Start Yield < 50% in Cyclization? Q1 Identify the target scaffold Start->Q1 Path1 Oxazolidine (Aldehyde Route) Q1->Path1 Path2 Oxazolium (Acylation Route) Q1->Path2 Issue1 Is unreacted starting material present? Path1->Issue1 Issue2 Is the primary byproduct a chloro-amide? Path2->Issue2 Sol1 Equilibrium issue: Implement Dean-Stark or 4Å MS Issue1->Sol1 Yes (TLC/GCMS) Sol2 Activation energy too low: Switch SOCl2 to Tf2O Issue2->Sol2 Yes (Mass +36 Da)

Caption: Decision tree for diagnosing and resolving low-yield cyclization reactions.

Part 3: Quantitative Data & Reagent Optimization

Table 1: Effect of Water Removal Techniques on Oxazolidine Yield

Reaction conditions: 2-(methylamino)propan-1-ol (1.0 eq), Benzaldehyde (1.05 eq), p-TsOH (1 mol%).

Water Removal TechniqueSolventReaction Time (h)Conversion (%)Isolated Yield (%)
None (Open Flask)DCM244538

(Internal)
DCM246555
Dean-Stark TrapToluene12>9588
4Å Molecular SievesTHF12>9892
Table 2: Reagent Selection for Oxazolium Salt Formation

Reaction conditions: N-acyl-2-(methylamino)propan-1-ol (1.0 eq), Activating Agent (1.2 eq).

Activating AgentSolventTemp (°C)Major ByproductIsolated Yield (%)

DCM25Chloro-amide15

Toluene110Chloro-amide65

Toluene110None82

/ Pyridine
DCM-78 to 25None94

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Aryl-3,4-dimethyloxazolidine (Condensation Pathway)

This protocol utilizes azeotropic distillation to drive the thermodynamic equilibrium forward.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(methylamino)propan-1-ol (10.0 mmol) and the target aromatic aldehyde (10.5 mmol) in 100 mL of anhydrous toluene.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 mmol, 1 mol%) as a catalyst.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser and a nitrogen inlet.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at 130 °C).

  • Self-Validation Checkpoint: Monitor the water meniscus at the bottom of the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is 0.18 mL. Do not stop the reaction until the water volume stabilizes at ~0.18 mL. If the volume stops at <0.10 mL after 4 hours, your toluene is wet or the catalyst has precipitated.

  • Workup: Cool to room temperature, wash with saturated aqueous

    
     (2 x 50 mL) to remove the catalyst, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Synthesis of 3,4-Dimethyl-4,5-dihydrooxazolium Triflate (Acylation Pathway)

This protocol bypasses the steric hindrance of the N-methyl group by utilizing a highly reactive triflate leaving group [4].

  • Preparation: Dissolve the N-acyl derivative of 2-(methylamino)propan-1-ol (5.0 mmol) in 50 mL of anhydrous DCM under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (15.0 mmol, 3.0 eq) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (

    
    , 6.0 mmol, 1.2 eq) over 15 minutes. The solution will turn pale yellow.
    
  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via in-situ FTIR or by taking a small aliquot for IR spectroscopy. The starting amide exhibits a strong C=O stretch at ~1650 cm⁻¹. Successful cyclization is validated by the complete disappearance of the 1650 cm⁻¹ peak and the emergence of a sharp C=N⁺ stretch at ~1620 cm⁻¹. If the 1650 cm⁻¹ peak persists, the intermediate has not fully cyclized.

  • Isolation: Concentrate the solvent under vacuum. The resulting oxazolium triflate salt can be precipitated by the addition of cold diethyl ether and collected via vacuum filtration.

Part 5: References

  • Wang, et al. "Synthesis of oxazolidines from ephedrines as potential prodrugs." PubMed. Available at:

  • American University. "THE OXAZOLIDINE AND OXAZOLIDONE DERIVATIVES OF EPHEDRINE AND EPHEDRINELIKE COMPOUNDS: SYNTHESIS, STEREOCHEMISTRY, AND ENANTIOMERIC RESOLUTION ON CHIRAL HPLC STATIONARY PHASES." Available at:

  • ResearchGate. "Oxazolidine derivatives of ephedrine." Available at:

  • ScholarWorks at WMU. "Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles." Available at:

Optimization

Alternative mobile phases for 2-(Methylamino)propan-1-ol HPLC analysis

Welcome to the technical support center for the HPLC analysis of 2-(Methylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-(Methylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges and provide robust alternative mobile phase strategies. As a small, polar, and basic compound, 2-(Methylamino)propan-1-ol (LogP ≈ -0.1) presents unique challenges in reversed-phase chromatography, primarily insufficient retention and poor peak shape.[1] This document provides expert-driven solutions and detailed protocols to overcome these issues.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing a logical path from problem identification to resolution.

Q1: My 2-(Methylamino)propan-1-ol peak has very low or no retention and elutes near the void volume on my C18 column. What are my options?

This is the most common issue encountered with this analyte due to its high polarity. Standard reversed-phase conditions are often insufficient. Here is a systematic approach to increase retention:

Step 1: Confirm System and Basic Mobile Phase Conditions Before modifying the mobile phase, ensure your HPLC system is functioning correctly and your initial conditions are appropriate.[2][3] A common starting point for this analyte is a mobile phase of acetonitrile and water with an acidic additive like phosphoric or formic acid.[1]

Step 2: Consider a Highly Aqueous Mobile Phase For polar compounds, increasing the aqueous content of the mobile phase enhances retention in reversed-phase mode. However, be aware that standard C18 columns can undergo "phase collapse" or "dewetting" in mobile phases with very high water content (e.g., >95%), leading to a sudden loss of retention. If you choose this path, ensure your column is specified for use in highly aqueous conditions (e.g., an "AQ" type column).

Step 3: Implement Ion-Pair Reversed-Phase (IP-RP) Chromatography If high-aqueous mobile phases are insufficient, ion-pairing is a powerful technique to retain polar, ionizable compounds on a nonpolar stationary phase.[4]

  • Mechanism : An ion-pairing reagent, typically an alkyl sulfonate for basic analytes, is added to the mobile phase. This reagent has a charged head that forms an ion pair with the protonated 2-(Methylamino)propan-1-ol and a hydrophobic tail that interacts strongly with the C18 stationary phase, thereby increasing analyte retention.

  • Experimental Protocol (IP-RP Method Development):

    • Reagent Selection : Choose an anionic ion-pairing reagent. 1-Octanesulfonic acid is a common choice for basic compounds.[4]

    • Mobile Phase Preparation :

      • Aqueous Phase (A) : Prepare an aqueous solution of your buffer (e.g., 20 mM potassium phosphate) and the ion-pairing reagent (e.g., 5-10 mM 1-octanesulfonic acid). Adjust the pH to an acidic range (e.g., pH 2.5-3.5) with an acid like phosphoric acid. The acidic pH ensures both the analyte and the silanols on the column are in a consistent protonation state.[4]

      • Organic Phase (B) : Acetonitrile or Methanol.

    • Equilibration : Equilibrate the column with the mobile phase for an extended period (at least 30-60 minutes) to ensure the ion-pairing reagent has fully coated the stationary phase.

    • Gradient : Start with a gradient from 5-10% B to 50-60% B to determine the approximate elution time.

    • Optimization : Adjust the concentration of the ion-pairing reagent and the organic modifier percentage to fine-tune retention and resolution.

Step 4: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) For highly polar compounds that are poorly retained in reversed-phase, HILIC is often the most effective solution.[5][6] It provides an orthogonal separation mechanism and is highly sensitive when coupled with mass spectrometry due to the high organic content of the mobile phase.[7][8]

  • Mechanism : HILIC utilizes a polar stationary phase (e.g., bare silica, amino, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase. In HILIC, increasing the aqueous content decreases retention.[7][8]

  • For a detailed protocol, see the FAQ section below.

Q2: The peak for 2-(Methylamino)propan-1-ol is broad and tailing. How can I improve the peak shape?

Peak tailing for basic compounds like 2-(Methylamino)propan-1-ol is typically caused by secondary ionic interactions with deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[9]

Step 1: Adjust Mobile Phase pH The most effective way to reduce tailing is to control the ionization of both the analyte and the surface silanols.

  • Action : Add an acid to the mobile phase to lower the pH to between 2.5 and 3.5. Common choices include formic acid or trifluoroacetic acid (TFA) for MS compatibility, or phosphoric acid for UV-only detection.[1][10]

  • Causality : At a low pH, the analyte's primary amine is protonated (R-NH₂⁺), making it more water-soluble. Simultaneously, the acidic conditions suppress the ionization of the surface silanol groups (Si-OH), minimizing the undesirable electrostatic interactions that cause tailing.[9]

Step 2: Use a Modern, High-Purity Column Older columns or those not designed for basic compounds may have a higher concentration of accessible, acidic silanol groups.

  • Action : Switch to a column with high-purity silica and robust end-capping. End-capping chemically derivatizes most of the surface silanols, making them unavailable for interaction with basic analytes.[9] Columns with low silanol activity are also commercially available.[1]

Step 3: Check for Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][12]

  • Action : Reduce the injection volume or the concentration of your sample and re-inject.

The following diagram illustrates the troubleshooting workflow for common issues.

Troubleshooting_Workflow start Initial Observation no_retention no_retention start->no_retention tailing tailing start->tailing solution_retention solution_retention no_retention->solution_retention solution_shape solution_shape tailing->solution_shape ip_rp ip_rp solution_retention->ip_rp For RP Systems hilic hilic solution_retention->hilic For Very Polar Analytes (Recommended) adjust_ph adjust_ph solution_shape->adjust_ph Primary Action new_column new_column adjust_ph->new_column If Tailing Persists

Troubleshooting workflow for 2-(Methylamino)propan-1-ol analysis.

Frequently Asked Questions (FAQs)

Q1: What is HILIC and how do I develop a method for 2-(Methylamino)propan-1-ol?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for separating highly polar and hydrophilic compounds that are not well-retained in reversed-phase chromatography.[13][14]

Experimental Protocol: HILIC Method Development

  • Column Selection : Choose a polar stationary phase. Common choices include:

    • Amide-bonded phases

    • Amino-bonded phases[13]

    • Diol-bonded phases

    • Bare silica columns

  • Mobile Phase Preparation :

    • Organic Phase (A) : Acetonitrile is the most common choice.[8]

    • Aqueous Phase (B) : Prepare an aqueous buffer. For MS compatibility, volatile buffers are required. Ammonium formate or ammonium acetate at a concentration of 10-20 mM are excellent choices.[7] Adjust the pH to be acidic (e.g., pH 3.0 with formic acid) to ensure good peak shape for your basic analyte.

  • Initial Gradient Conditions : The gradient in HILIC is the reverse of RP. You start with a high organic percentage and increase the aqueous percentage to elute analytes.

    • Starting Conditions : 95% Acetonitrile / 5% Aqueous Buffer.

    • Gradient : Run a linear gradient from 5% to 40% aqueous buffer over 10-15 minutes.

    • Equilibration : Proper column equilibration is critical in HILIC. Ensure a long equilibration time (10-15 column volumes) at the initial conditions before the first injection and between runs.

  • Sample Diluent : A common pitfall in HILIC is using a strong (highly aqueous) sample diluent, which can cause severe peak distortion.[12]

    • Best Practice : Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90-95% acetonitrile).

Q2: Can I use ion-pairing reagents with Mass Spectrometry (MS)?

Standard non-volatile ion-pairing reagents like alkyl sulfonates and phosphate buffers are not compatible with MS because they will crystallize in the source and contaminate the instrument.[10]

However, MS-compatible ion-pairing systems exist, which use volatile acids and bases. A common system for polar analytes is the use of a volatile amine (like triethylamine, TEA) paired with a fluorinated alcohol (like hexafluoroisopropanol, HFIP).[15][16] This combination can enhance retention while remaining compatible with the MS interface.

Q3: What are the key differences between alternative mobile phase strategies?

Choosing the right strategy depends on your analyte, available instrumentation, and separation goals.

StrategyTypical Mobile PhaseMechanismProsCons
Reversed-Phase (Acidic) Acetonitrile/Water + 0.1% Formic AcidHydrophobic partitioningSimple, widely usedPoor retention for 2-(Methylamino)propan-1-ol
Ion-Pair RP (IP-RP) ACN/Water + Buffer + Alkyl SulfonateIon-pairing and hydrophobic partitioning[4]Significantly increased retention on C18 columnsNot MS-compatible, long equilibration, potential for carryover
Hydrophilic Interaction (HILIC) Acetonitrile/Water + Volatile Buffer (e.g., Ammonium Formate)[7]Partitioning into a surface water layer[6][7]Excellent retention for polar compounds, MS-compatible, orthogonal to RP[8]Sensitive to sample solvent, requires long equilibration
Normal Phase (Chiral) Hexane/Ethanol + 0.1% DiethylamineAdsorption to a polar surfaceUsed for chiral separations on specific CSPs[17]Requires non-polar solvents, not easily coupled with MS
Q4: How do I choose between acetonitrile and methanol as the organic modifier?

Acetonitrile and methanol are the two most common organic solvents in reversed-phase and HILIC, but they offer different selectivities.

  • Acetonitrile is generally a weaker solvent than methanol in reversed-phase chromatography, meaning it will provide more retention for many compounds at the same percentage. It is the preferred solvent for HILIC due to its aprotic nature, which facilitates the formation of the aqueous layer on the stationary phase.[8]

  • Methanol is a stronger, more polar, and protic solvent. It can offer different selectivity due to its ability to participate in hydrogen bonding interactions. If you have co-eluting peaks with acetonitrile, switching to methanol (or using a mix) is a valuable tool for changing the elution order.

For the analysis of 2-(Methylamino)propan-1-ol, acetonitrile is the standard recommendation, especially for HILIC methods.

References

  • 2-methyl-2-(methylamino)propan-1-ol | SIELC Technologies. (2018, May 16). SIELC.
  • An In-depth Technical Guide to (2S)-2-(Methylamino)
  • Buszewski, B., & Noga, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Hydrophilic interaction chromatography. (n.d.). In Wikipedia.
  • Sági-Kiss, V., Grover, S., & Bundy, J. G. (n.d.). Evaluation of two different ion-pairing reagents for signal intensity and retention time for small polar molecules measured by UPLC-MS/MS. MSACL.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. (n.d.). Thermo Fisher Scientific.
  • Hydrophilic Interaction Liquid Chromatography – HILIC. (n.d.). Element Lab Solutions.
  • Gray, M. (2022, April 15). Hydrophilic-Interaction Chromatography: An Update.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30).
  • Al-Adham, I. S. I., et al. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Wsu.edu.
  • HPLC solvents and mobile phase additives. (n.d.). Shimadzu.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. (2024, July 3).
  • Zhang, X., et al. (2022, December 7).

Sources

Reference Data & Comparative Studies

Validation

2-(Methylamino)propan-1-ol hydrochloride vs pseudoephedrine impurity profile

Comprehensive Comparison Guide: 2-(Methylamino)propan-1-ol Hydrochloride vs. Pseudoephedrine Impurity Profiles As drug development and forensic chemistry advance, understanding the structural causality behind impurity fo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 2-(Methylamino)propan-1-ol Hydrochloride vs. Pseudoephedrine Impurity Profiles

As drug development and forensic chemistry advance, understanding the structural causality behind impurity formation is critical. This guide provides an objective, mechanistic comparison between two structurally related but chemically divergent


-amino alcohols: 2-(Methylamino)propan-1-ol hydrochloride  (often referred to as 

-methylalaninol) and Pseudoephedrine .

While both compounds share a core methylamino-propanol backbone, the presence of a phenyl ring in pseudoephedrine dictates a radically different reactivity profile, regulatory status, and impurity landscape[1][2]. This guide synthesizes field-proven insights to help researchers navigate their respective impurity profiles, synthetic origins, and analytical workflows.

Structural Causality & Mechanistic Divergence

To understand the impurity profiles of these two compounds, we must first analyze the causality driven by their molecular structures.

Pseudoephedrine ((1S,2S)-2-(methylamino)-1-phenylpropan-1-ol): The defining feature of pseudoephedrine is its phenyl ring at the C1 position. This creates a benzylic hydroxyl group . The benzylic position is highly susceptible to nucleophilic substitution (via stable carbocation intermediates or direct


 displacement)[3]. When exposed to halogenating agents (e.g., 

,

), the hydroxyl group is easily replaced, leading to route-specific impurities like chloroephedrine or iodoephedrine[4]. These halogenated intermediates are prone to internal nucleophilic attack by the adjacent secondary amine, forming cyclic aziridines [3][4].

2-(Methylamino)propan-1-ol Hydrochloride ((S)-N-methylalaninol): This compound lacks the phenyl ring, leaving a primary aliphatic hydroxyl group at C1[2]. Without benzylic stabilization, the hydroxyl group is highly resistant to nucleophilic substitution under standard synthetic conditions. Consequently, the backbone degradation and cyclization pathways seen in pseudoephedrine do not occur. Instead, the impurity profile is almost entirely driven by the reactivity of the secondary amine during synthesis (e.g., over-alkylation) or incomplete reduction of its amino acid precursor (L-alanine)[2][5].

ImpurityPathways cluster_PSE Pseudoephedrine (Benzylic Reactivity) cluster_MAP 2-(Methylamino)propan-1-ol (Aliphatic Reactivity) PSE Pseudoephedrine CE Chloroephedrine (SN1/SN2 Substitution) PSE->CE Halogenation AZ Aziridines (Intramolecular Cyclization) CE->AZ Alkali/Heat ALA L-Alaninol (Precursor) MAP 2-(Methylamino)propan-1-ol ALA->MAP N-Methylation NND N,N-Dimethylalaninol (Over-alkylation) MAP->NND Excess Reagent

Mechanistic divergence in impurity formation between benzylic and aliphatic amino alcohols.

Comparative Impurity Profiles

Pseudoephedrine Impurities (Pharmacopeial & Forensic)

Pseudoephedrine's impurity profile is rigorously monitored by the USP and forensic agencies due to its use as an active pharmaceutical ingredient (API) and its illicit diversion.

  • Diastereomeric Impurities: Ephedrine is the most common organic impurity. The USP monograph mandates a strict resolution between pseudoephedrine and ephedrine during chromatographic assays[1].

  • Biosynthetic Byproducts: When synthesized via yeast fermentation of benzaldehyde, impurities such as phenylacetylcarbinol (PAC) and unreacted benzaldehyde may be present.

  • Synthetic/Degradation Markers: In forensic profiling (e.g., Emde or Nagai routes), the presence of cis/trans-1,2-dimethyl-3-phenylaziridine and chloroephedrine serves as definitive route-specific markers[3][4].

2-(Methylamino)propan-1-ol HCl Impurities (Synthetic)

Because this compound is typically synthesized via the chiral pool (reduction of L-alanine to L-alaninol followed by


-methylation via the Eschweiler-Clarke reaction), its impurities are strictly process-related[2][5].
  • Incomplete Reaction: Unreacted L-alaninol (primary amine) is a frequent impurity if the methylation step is incomplete[2].

  • Over-alkylation:

    
    -dimethylalaninol (tertiary amine) forms if the methylating agent (e.g., formaldehyde/formic acid or methyl iodide) is used in excess[5].
    
  • Enantiomeric Impurities: The (2R)-isomer may be present if racemization occurs during the aggressive reduction of the carboxylic acid precursor.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and characteristic impurities of both compounds to aid in analytical method development.

Parameter2-(Methylamino)propan-1-ol HClPseudoephedrine HCl
Molecular Formula


Molecular Weight 125.60 g/mol 201.69 g/mol
Chiral Centers 1 (C2)2 (C1, C2)
Primary Impurity Origin Process-related (Alkylation/Reduction)Degradation, Biosynthetic, Route-specific
Key Organic Impurities L-alaninol,

-dimethylalaninol
Ephedrine, Chloroephedrine, Aziridines
USP Limit (Total Impurities) N/A (Research Grade typically

95%)

1.0% (Specific limits apply per impurity)[1]
Detection Method LC-MS/MS, GC-FID, NMRHPLC-UV (206 nm), LC-MS/MS

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system suitability step adapted from USP guidelines to profile the impurities of both


-amino alcohols[1].

Step 1: Sample & Standard Preparation

  • System Suitability Solution: Prepare an aqueous solution containing

    
     of Pseudoephedrine HCl RS and 
    
    
    
    Ephedrine Sulfate RS[1].
  • Sample Solution: Dissolve

    
     of the target amino alcohol (either Pseudoephedrine or 2-(Methylamino)propan-1-ol) in 
    
    
    
    of LC-MS grade water (
    
    
    ).

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (

    
    ).
    
  • Mobile Phase:

    • Solvent A:

      
       Formic acid in water (replaces traditional phosphoric acid for MS compatibility).
      
    • Solvent B:

      
       Formic acid in Acetonitrile.
      
  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes. Flow rate:
    
    
    . Injection volume:
    
    
    .

Step 3: Self-Validation (System Suitability)

  • Inject the System Suitability Solution.

  • Causality Check: You must observe a chromatographic resolution (

    
    ) of 
    
    
    
    between the pseudoephedrine and ephedrine peaks[1]. If
    
    
    , the column chemistry is failing to resolve diastereomers, meaning it will likely fail to separate structurally similar impurities like L-alaninol and
    
    
    -methylalaninol. Do not proceed until
    
    
    is achieved.

Step 4: MS/MS Detection (ESI+)

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Transitions for Pseudoephedrine:

    
     (loss of 
    
    
    
    ).
  • Transitions for 2-(Methylamino)propan-1-ol:

    
     (loss of 
    
    
    
    ).

LCMSWorkflow S1 Sample Prep (Aqueous Extraction) S2 System Suitability (Rs ≥ 2.0 Validation) S1->S2 S3 LC Separation (C18 / Gradient) S2->S3 S4 MS/MS Detection (ESI+, MRM Mode) S3->S4

Self-validating LC-MS/MS analytical workflow for amino alcohol impurity profiling.

Conclusion

While 2-(Methylamino)propan-1-ol and pseudoephedrine share a foundational


-amino alcohol motif, the presence of the benzylic phenyl ring in pseudoephedrine fundamentally alters its chemical stability and impurity profile. Pseudoephedrine's impurities are characterized by complex degradation and cyclization products (aziridines, chloroephedrine) requiring strict pharmacopeial and forensic oversight. Conversely, 2-(Methylamino)propan-1-ol presents a simpler, process-driven impurity profile dominated by alkylation variants, making it a highly stable and predictable chiral building block for drug development.

References

  • Pseudoephedrine Hydrochloride USP 2025 Trungtamthuoc.com (USP-NF Monographs) URL:[Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures National Center for Biotechnology Information (PMC) URL:[Link]

  • Methamphetamine from Ephedrine: I. Chloroephedrines and Aziridines Rhodium Archive (mdma.ch) URL: [Link]

Sources

Comparative

Mechanistic Rationale: Solvent Dynamics &amp; Amine Hydrochloride Behavior

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring structural elucidation methods from R&D to routine Quality Assurance/Quality Control (QA/QC). The molecule 2-(Methylamino...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring structural elucidation methods from R&D to routine Quality Assurance/Quality Control (QA/QC). The molecule 2-(Methylamino)propan-1-ol hydrochloride —a critical chiral amino alcohol building block and active pharmaceutical ingredient (API) fragment—presents a unique spectroscopic challenge. Its structural verification requires resolving subtle diastereotopic protons while simultaneously preserving labile exchangeable protons.

This guide provides an objective, data-driven comparison between High-Field (600 MHz) and Benchtop (80 MHz) NMR spectroscopy for the analysis of this compound, detailing the causality behind experimental design and establishing a self-validating protocol for laboratory implementation.

When analyzing amine hydrochlorides, solvent selection dictates the integrity of the spectral data. Novice analysts often default to Deuterium Oxide (


) due to its excellent solubility profile. However, this is a critical error for structural verification. In 

, rapid hydrogen-deuterium (H/D) exchange obliterates the signals for the hydroxyl (-OH) and protonated amine (

) groups ()[1].

The Causality of Choosing DMSO-


: 
By utilizing anhydrous DMSO-

, the solvent acts as a strong hydrogen-bond acceptor, significantly retarding the proton exchange rate. This preserves the

signal (typically appearing as a broad multiplet between 8.5–9.0 ppm), whose chemical shift provides a direct, measurable correlation to the amine's

()[2]. Preserving these signals confirms that the molecule is in its intact hydrochloride salt form rather than a free base.

High-Field vs. Benchtop NMR: A Comparative Matrix

The decision to deploy a 600 MHz superconducting magnet versus an 80 MHz permanent magnet system hinges on the specific analytical goal: absolute structural elucidation versus rapid batch release.

  • High-Field NMR (600 MHz): Provides the dispersion necessary to resolve complex scalar couplings. The C1 methylene protons (

    
    ) are diastereotopic due to the adjacent chiral center at C2. At 600 MHz, these appear as two distinct, well-resolved multiplets.
    
  • Benchtop NMR (80 MHz): While it cannot resolve the diastereotopic overlap (the C1 and C2 protons merge into a broader multiplet), it successfully resolves the isolated methyl groups (C3 doublet and

    
     singlet). This makes benchtop NMR an exceptional, cryogen-free alternative for routine QA/QC and quantitative NMR (qNMR) assays of APIs ()[3]. Recent collaborative studies with pharmacopeial bodies have further demonstrated the efficacy of benchtop NMR for over-the-counter medicine QC assays ()[4].
    
Table 1: NMR Spectral Assignments of 2-(Methylamino)propan-1-ol HCl (DMSO- )
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationStructural Significance
C3-CH3 ~1.1Doublet (d)3HConfirms aliphatic tail
N-CH3 ~2.5Singlet/Broad (s/br)3HConfirms N-methylation
C2-CH ~3.2 - 3.4Multiplet (m)1HChiral center backbone
C1-CH2 ~3.4 - 3.6Multiplet (m)2HDiastereotopic protons (Resolved at 600 MHz)
C1-OH ~5.3Broad (br s)1HConfirms intact alcohol
N-H2+ ~8.5 - 9.0Broad (br m)2HConfirms hydrochloride salt
Table 2: Performance & Utility Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Resolution (Aliphatic) Baseline resolution of diastereotopic C1 protonsOverlap of C1 and C2 multiplets
Cryogen Requirements Liquid Helium & Nitrogen requiredCryogen-free (Permanent magnet)
QA/QC Throughput Moderate (Requires dedicated facility)High (Fume hood/benchtop deployable)
qNMR Suitability Gold standard for complex mixturesExcellent for pure API release testing
Operational Cost High maintenance & infrastructureLow maintenance, plug-and-play

Self-Validating Experimental Protocol (qNMR)

To ensure trustworthiness, the following quantitative NMR (qNMR) protocol is designed as a self-validating system . qNMR is a primary ratio method; the signal area is directly proportional to the number of nuclei, eliminating the need for identical reference standards for the API itself ()[5].

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic Acid as the certified reference material (CRM).

  • Causality: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-

    
    . This perfectly avoids the API's aliphatic signals (1.0–4.0 ppm) and the exchangeable protons (>5.0 ppm), preventing integration overlap.
    

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh ~20 mg of the API and ~10 mg of Maleic Acid using a microbalance (

    
     mg). Dissolve entirely in 0.6 mL of anhydrous DMSO-
    
    
    
    (99.9% D).
  • Causality: Precise gravimetric ratios are the mathematical foundation of qNMR. Anhydrous solvent is critical to prevent the residual water peak (~3.3 ppm) from overlapping with the critical C1/C2 protons of the API.

Step 3: Instrument Tuning and Matching

  • Action: Perform automated tuning, matching, and shimming on the sample.

  • Causality: Ensures maximum RF power transfer and magnetic field homogeneity, which is vital for achieving the symmetrical peak shapes required for accurate integration.

Step 4: Acquisition Parameters (The Self-Validating Step)

  • Action: Set the pulse angle to 90° and the relaxation delay (

    
    ) to 20 seconds.
    
  • Causality: A 90° pulse maximizes the signal-to-noise ratio. The

    
     must be at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons of interest. This guarantees >99.3% magnetization recovery, ensuring that the integration ratios are a true reflection of molar ratios rather than relaxation artifacts.

Step 5: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening, phase manually (zero and first order), and apply a polynomial baseline correction before integration.

Analytical Workflow Visualization

The following diagram maps the divergence in analytical strategy based on the chosen instrumentation, highlighting how both pathways converge on a validated E-E-A-T protocol.

NMR_Workflow Start 2-(Methylamino)propan-1-ol HCl Sample Prep (DMSO-d6) Split Analytical Divergence Start->Split HF_NMR High-Field NMR (600 MHz) Structural Elucidation Split->HF_NMR BT_NMR Benchtop NMR (80 MHz) Routine QA/QC & qNMR Split->BT_NMR HF_Data High Resolution J-Coupling Diastereotopic Resolution HF_NMR->HF_Data BT_Data Rapid API Quantification Cryogen-Free Operation BT_NMR->BT_Data Validate Data Synthesis & Validation (E-E-A-T Protocol) HF_Data->Validate BT_Data->Validate

Workflow comparing High-Field and Benchtop NMR validation processes for QA/QC environments.

Conclusion

For the structural elucidation of 2-(Methylamino)propan-1-ol hydrochloride, high-field NMR remains the gold standard for resolving complex diastereotopic splitting. However, once the structural baseline is established, benchtop NMR provides a highly robust, cost-effective, and cryogen-free alternative for routine QA/QC batch release. By strictly controlling solvent environments (using DMSO-


) and adhering to fundamental relaxation physics (

), laboratories can achieve uncompromising analytical integrity regardless of the magnetic field strength employed.

References

  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: MDPI (Molecules) URL: [Link]

  • Title: Benchtop NMR spectroscopy for pharmacopeial assays of over-the-counter medicines Source: Nanalysis URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Smart-Scale NMR for Quality Control Source: Bruker URL: [Link]

Sources

Validation

Comparative Guide: 2-(Methylamino)propan-1-ol vs. Phenylglycinol Auxiliaries

This guide provides an in-depth technical comparison between 2-(Methylamino)propan-1-ol (specifically - -methylalaninol, the core scaffold of the Myers auxiliary) and Phenylglycinol (the scaffold for Evans/Amat cyclic au...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-(Methylamino)propan-1-ol (specifically


-

-methylalaninol, the core scaffold of the Myers auxiliary) and Phenylglycinol (the scaffold for Evans/Amat cyclic auxiliaries).

The comparison focuses on their utility as stoichiometric chiral auxiliaries for asymmetric alkylations and C-C bond formations.

Executive Technical Summary

In the landscape of asymmetric synthesis, these two amino alcohols represent divergent strategies for stereocontrol: Acyclic Chelation Control vs. Cyclic Conformational Lock .

  • 2-(Methylamino)propan-1-ol (

    
    -Methylalaninol) : An acyclic, flexible scaffold. It is the structural core of the renowned Myers' Pseudoephedrine auxiliary  but lacks the C1-phenyl group. While it avoids the regulatory restrictions of pseudoephedrine, its lack of steric bulk at the C1 position results in significantly lower diastereoselectivity (dr) in amide enolate alkylations unless modified. It is best utilized as a ligand precursor or for substrates where extreme steric crowding is already present.
    
  • Phenylglycinol : A rigid, bulky scaffold. It is the "gold standard" precursor for Bicyclic Lactams (Amat's auxiliary) and Oxazolidinones . It excels in generating quaternary stereocenters and synthesizing piperidine alkaloids. Its rigidity ensures high diastereoselectivity (typically >98:2 dr) through fixed ring conformations, making it superior for complex total synthesis despite requiring more elaborate installation/removal steps.

Strategic Selection Matrix
Feature2-(Methylamino)propan-1-ol Phenylglycinol
Primary Application Ligand (Zn-additions), Acyclic Amide AlkylationBicyclic Lactams, Oxazolidinones, Strecker Synthesis
Stereocontrol Mechanism Chelation-Controlled (Li-enolate geometry)Conformational Lock (Rigid cyclic transition state)
Diastereoselectivity (dr) Moderate (80:20 - 90:10)*High (>98:2)
Regulatory Status Unregulated (Accessible alternative)Unregulated
Intermediates Often Oils (Difficult purification)Crystalline Solids (Easy recrystallization)
Atom Economy High (Low MW: ~89 g/mol )Moderate (MW: ~137 g/mol )

*Note: The optimized analog, Pseudoephedrine, achieves >99:1 dr but is a regulated substance.

Technical Profile: 2-(Methylamino)propan-1-ol

IUPAC Name:


-2-(Methylamino)propan-1-ol
Common Name: 

-

-Methylalaninol[1]
Mechanism of Action: Directed Enolization

This auxiliary operates via the Myers' Alkylation mechanism . When acylated to form an amide, the free hydroxyl group directs the formation of a


-enolate upon treatment with Lithium Diisopropylamide (LDA).
  • Deprotonation : 2 equivalents of LDA deprotonate the hydroxyl group (forming an alkoxide) and the

    
    -proton.
    
  • Chelation : The Lithium cation coordinates between the alkoxide oxygen and the enolate oxygen, freezing the bond rotation.

  • Face Selection : The solvent and the C2-methyl group block one face of the enolate. In standard Myers' chemistry (pseudoephedrine), the C1-phenyl group provides the critical steric bulk to lock this conformation. Without the phenyl group (as in

    
    -methylalaninol), the effective steric differentiation is reduced, leading to lower dr. 
    
Critical Limitation & Workaround
  • The "Missing Phenyl" Issue : The user must be aware that 2-(methylamino)propan-1-ol is the stripped-down version of pseudoephedrine. In direct alkylation of simple substrates (e.g., propionyl amide + benzyl bromide), dr values may drop to ~5:1 to 10:1 compared to >50:1 for pseudoephedrine.

  • Optimization : Use this auxiliary when the electrophile or the substrate is extremely bulky, providing the necessary steric bias that the auxiliary lacks.

Technical Profile: Phenylglycinol

IUPAC Name:


-2-Amino-2-phenylethanol
Mechanism of Action: Cyclic Rigidity

Phenylglycinol is rarely used as a simple acyclic amide. Instead, it is condensed with the substrate to form a ring system, most notably Amat's Bicyclic Lactams (oxazolopiperidones).

  • Condensation : Reacts with a

    
    -keto acid derivative to form a bicyclic lactam.
    
  • Conformational Lock : The phenyl group forces the bicyclic system into a rigid chair-like conformation.

  • Stereocontrol : The electrophile must approach from the face opposite the bulky phenyl group (exo-face), resulting in near-perfect diastereocontrol.

Advantages
  • Crystallinity : The phenyl ring promotes crystal packing, allowing intermediates to be purified to >99% ee simply by recrystallization, avoiding tedious chromatography.

  • Versatility : Can be used to synthesize

    
    -amino acids (via Strecker) and complex alkaloids.[2]
    

Comparative Experimental Data

The following data contrasts the performance of the Acyclic Protocol (


-methylalaninol type) vs. the Cyclic Protocol  (Phenylglycinol type) in a standard 

-alkylation.

Benchmark Reaction :


-Alkylation of a Propionate Equivalent with Benzyl Bromide.
Metric

-Methylalaninol Amide (Acyclic)
Phenylglycinol Lactam (Cyclic)
Yield 85-92%75-85% (overall from condensation)
Diastereomeric Ratio (dr) ~88:12 (estimated)*> 98:2
Purification Flash Chromatography (Oil)Recrystallization (Solid)
Auxiliary Recovery Acidic/Basic Hydrolysis (Good)Reductive Cleavage (Moderate)
Quaternary Centers Difficult (Low reactivity/selectivity)Excellent (High accessibility)

*Data extrapolated from comparative studies of pseudoephedrine analogs. Pseudoephedrine itself achieves >99:1.

Mechanistic Visualization (DOT Diagrams)

Diagram 1: Acyclic Chelation Control ( -Methylalaninol)

This diagram illustrates the Lithium-chelated transition state. Note the openness of the "Back Face" due to the absence of the phenyl ring found in pseudoephedrine.

MyersAlkylation cluster_0 Step 1: Z-Enolate Formation cluster_1 Step 2: Stereoselective Alkylation Amide N-Methylalaninol Amide (Acyclic Precursor) Enolate Z-Enolate (Li-Chelated) Amide->Enolate Deprotonation LDA LDA (2.1 equiv) LiCl (6 equiv) LDA->Enolate TS Transition State (Li-O-Li Bridge) Enolate->TS Product Alkylated Amide (Moderate dr) TS->Product C-C Bond Formation Note CRITICAL: Absence of C1-Phenyl group allows rotameric flexibility, reducing dr compared to Pseudoephedrine. TS->Note Electrophile R-X (Electrophile) Electrophile->TS Face Attack

Caption: The Lithium-chelated Z-enolate transition state. The lack of a bulky group at C1 (vs. Pseudoephedrine) reduces facial bias.

Diagram 2: Cyclic Conformational Lock (Phenylglycinol)

This diagram illustrates the rigid bicyclic lactam derived from phenylglycinol.

AmatLactam cluster_TS Stereocontrol Mechanism Phg Phenylglycinol (Rigid Scaffold) Lactam Bicyclic Lactam (Oxazolopiperidone) Phg->Lactam Cyclocondensation KetoAcid Keto-Acid Substrate KetoAcid->Lactam RigidTS Rigid Chair Conformation (Phenyl Equatorial) Lactam->RigidTS Enolization Attack Electrophile Attack (Exo-Face Only) RigidTS->Attack Final Alkylated Product (dr > 98:2) Attack->Final

Caption: The rigid bicyclic lactam system where the phenyl group locks conformation, forcing electrophilic attack from the exo-face.

Experimental Protocols

Protocol A: Alkylation using 2-(Methylamino)propan-1-ol (Myers-Type)

Adapted from Myers et al. for general amino alcohol amides.

  • Preparation of Amide :

    • Add 2-(methylamino)propan-1-ol (1.0 equiv) to a solution of acid chloride (1.1 equiv) and triethylamine (1.2 equiv) in DCM at 0°C.

    • Stir 2h, quench with water, extract with DCM. Concentrate to obtain the amide (often an oil).

  • Alkylation :

    • Flame-dry a flask under Argon. Add LiCl (6.0 equiv) and flame-dry again (crucial for hygroscopic LiCl).

    • Add diisopropylamine (2.2 equiv) and THF. Cool to -78°C.

    • Add

      
      -BuLi (2.1 equiv) to form LDA. Stir 20 min.
      
    • Add the Amide (1.0 equiv) in THF via cannula. Stir 1h at -78°C, then warm to 0°C for 15 min, then cool back to -78°C (Standard Myers protocol to ensure complete enolization).

    • Add the Electrophile (1.2 equiv). Stir at -78°C for 2h, then warm slowly to 0°C.

    • Quench : Add saturated NH

      
      Cl.
      
  • Analysis : Determine dr by

    
    H NMR or Chiral HPLC.
    
Protocol B: Alkylation using Phenylglycinol (Bicyclic Lactam)

Adapted from Amat et al.

  • Condensation :

    • Reflux Phenylglycinol (1.0 equiv) and the appropriate

      
      -keto acid (1.0 equiv) in Toluene with a Dean-Stark trap for 12h.
      
    • Evaporate solvent.[3] The resulting lactam often crystallizes upon standing or trituration with ether.

  • Alkylation :

    • Dissolve the Bicyclic Lactam in anhydrous THF under Argon. Cool to -78°C.

    • Add LDA (1.1 equiv). Stir 30 min. (Note: Only 1.1 equiv needed as there is no free -OH group).

    • Add Electrophile (1.2 - 1.5 equiv).

    • Stir for 2-4h.

  • Purification :

    • Quench with water. Extract with EtOAc.

    • Recrystallize the crude solid from Hexane/EtOAc to obtain single diastereomer (>99:1 dr).

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.[4] Link

  • Amat, M., et al. "Enantioselective Synthesis of Piperidines through the Formation of Chiral Bicyclic Lactams." Chemical Reviews, 2014. Link

  • Ager, D. J., et al. "Synthetic Applications of Fused Oxazolidinones." Chemical Reviews, 1996. Link

  • BenchChem. "Technical Guide to (2S)-2-(Methylamino)propan-1-ol." BenchChem Technical Library, 2025. Link

  • Sigma-Aldrich. "Product Specification: (R)-(-)-2-Phenylglycinol." Merck KGaA, 2025. Link

Sources

Comparative

Definitive Guide: Impurity Profiling of 2-(Methylamino)propan-1-ol via HILIC-MS/MS

Executive Summary: The "Polarity Trap" in Impurity Profiling In the synthesis of ephedrine derivatives and chiral APIs, 2-(Methylamino)propan-1-ol (CAS 27646-80-6 / 40916-73-2) represents a critical impurity control chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polarity Trap" in Impurity Profiling

In the synthesis of ephedrine derivatives and chiral APIs, 2-(Methylamino)propan-1-ol (CAS 27646-80-6 / 40916-73-2) represents a critical impurity control challenge. As a small, highly polar aliphatic amino alcohol (LogP ≈ -0.5), it falls into the "dead zone" of traditional Reversed-Phase Liquid Chromatography (RPLC).

Standard C18 methods fail to retain this compound, causing it to elute in the solvent front (void volume) where ion suppression is highest and integration is impossible. While ion-pairing reagents (e.g., HFBA) can induce retention, they severely compromise MS sensitivity and contaminate the system.

This guide objectively compares alternative strategies and establishes Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior methodology for reliable quantification and identification.

Methodological Landscape: Comparative Analysis

The following table summarizes the performance of the three primary strategies for analyzing 2-(Methylamino)propan-1-ol.

FeatureMethod A: Standard RPLC (C18) Method B: Ion-Pair RPLC Method C: HILIC-MS (Recommended)
Retention Mechanism Hydrophobic InteractionIon-Exchange/HydrophobicHydrophilic Partitioning
Retention Factor (

)
< 0.5 (Elutes in Void)2.0 - 5.0 (Good)3.0 - 8.0 (Excellent)
MS Sensitivity Poor (Ion Suppression)Very Poor (Reagent Suppression)High (High Organic Mobile Phase)
Sample Prep Dilute & ShootDilute & ShootDilute in ACN (Critical)
Robustness HighLow (Equilibration issues)Moderate (Requires specific protocol)
Isomer Separation PoorModerateHigh

Verdict: HILIC is the only method that balances retention, MS sensitivity, and column longevity without requiring permanent system passivation by ion-pairing agents.

Deep Dive: The HILIC Solution

The Mechanism

HILIC creates a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Zwitterionic). 2-(Methylamino)propan-1-ol partitions into this aqueous layer. The high-organic mobile phase (typically 90% Acetonitrile) enhances Desolvation efficiency in Electrospray Ionization (ESI), resulting in 5-10x higher sensitivity compared to aqueous RPLC conditions.

Experimental Protocol (Self-Validating System)

Stationary Phase: Amide-bonded silica (e.g., BEH Amide or TSKgel Amide-80), 1.7 µm or 2.5 µm particle size. Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program:

  • Initial: 95% B (High retention start).

  • 0.0 - 2.0 min: Isocratic hold at 95% B.

  • 2.0 - 10.0 min: Linear ramp to 70% B.

  • 10.0 - 12.0 min: Hold at 70% B (Elute strongly polar contaminants).

  • 12.1 min: Return to 95% B.

  • 12.1 - 17.0 min: Re-equilibration (Critical Step).

System Suitability Test (SST):

  • Tailing Factor (

    
    ):  Must be < 1.4.
    
  • Retention Time Stability:

    
     0.1 min over 6 injections.
    
  • Diluent: Sample must be dissolved in 90:10 ACN:Water. Injecting 100% aqueous sample will distort peak shape (solvent mismatch).

Workflow Diagram

The following diagram illustrates the optimized decision matrix and workflow for analyzing this impurity.

HILIC_Workflow Start Sample: API with Polar Impurities Dilution Dilution Step: 90% ACN / 10% Buffer (Prevents Solvent Mismatch) Start->Dilution Sample Prep Column Stationary Phase: Amide or Zwitterionic HILIC Dilution->Column Injection Separation Gradient Elution: 95% -> 70% ACN pH 3.0 (Ammonium Formate) Column->Separation Partitioning Detection ESI(+) MS/MS Detection [M+H]+ = 90.1 Separation->Detection Elution Data Data Analysis: Check Retention (k' > 3) Verify Isomer Separation Detection->Data Quantification

Caption: Optimized HILIC-MS workflow ensuring solvent compatibility and maximum sensitivity.

Scientific Integrity: MS/MS Characterization & Isomer Differentiation

Reliable identification requires differentiating 2-(methylamino)propan-1-ol from its isobaric regioisomer, 1-(methylamino)propan-2-ol . Both have a precursor ion of


 90, but their fragmentation pathways differ due to the position of the hydroxyl group.
Fragmentation Pathways
  • Precursor:

    
    
    
  • Common Fragment: Loss of

    
     (
    
    
    
    72).
  • Diagnostic Fragment (Target):

    • 2-(Methylamino)propan-1-ol (Primary Alcohol): Readily loses the hydroxymethyl group (

      
      , mass 31) or undergoes 
      
      
      
      -cleavage to form a stable iminium ion at
      
      
      58/59
      .
    • 1-(Methylamino)propan-2-ol (Secondary Alcohol): Fragmentation tends to favor cleavage adjacent to the secondary alcohol, often yielding fragments at

      
       44/45  (loss of amine segment) or 
      
      
      
      58 via different rearrangement.
Fragmentation Diagram

The diagram below details the specific fragmentation logic used to confirm the impurity's identity.

MS_Fragmentation Precursor [M+H]+ m/z 90 2-(Methylamino)propan-1-ol Frag_Water m/z 72 [M+H - H2O]+ Precursor->Frag_Water -18 Da (H2O) Frag_Base m/z 59 [M+H - CH2OH]+ Precursor->Frag_Base -31 Da (CH2OH) DIAGNOSTIC Frag_Minor m/z 44 [C2H6N]+ Precursor->Frag_Minor Minor path Isomer ISOBARIC ISOMER 1-(Methylamino)propan-2-ol (Secondary Alcohol) Iso_Frag m/z 45 Dominant Fragment (Alpha Cleavage) Isomer->Iso_Frag Distinct Pattern

Caption: MS/MS fragmentation pathway highlighting the diagnostic m/z 59 peak for the target impurity.

Troubleshooting & Robustness

To ensure "Trustworthiness" in routine analysis, consider these critical factors:

  • Hysteresis Effect: HILIC columns require longer equilibration than RPLC. If retention times drift, increase the re-equilibration time at 95% B to at least 20 column volumes.

  • pH Control: The amine functionality is basic (

    
    ). A buffer pH of 3.0 ensures the amine is fully protonated (
    
    
    
    ), improving peak shape and preventing secondary interactions with silanols.
  • Salt Precipitation: Do not exceed 20 mM buffer concentration when using >90% Acetonitrile, as buffer salts may precipitate and clog the ESI probe.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • PubChem. (2025).[1] 2-(Methylamino)propan-1-ol Compound Summary. National Library of Medicine. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Link

  • Thermo Fisher Scientific. (2023). Automatic detection and grouping of MS1 fragmentation in LC-MS data. Technical Note. Link

Sources

Validation

A Senior Application Scientist's Guide to the Reference Standard for 2-(Methylamino)propan-1-ol Hydrochloride

An Objective Comparison of Performance and Characterization Methodologies Introduction 2-(Methylamino)propan-1-ol hydrochloride is a chiral amino alcohol, often utilized as a versatile building block in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Performance and Characterization Methodologies

Introduction

2-(Methylamino)propan-1-ol hydrochloride is a chiral amino alcohol, often utilized as a versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its structural similarity to sympathomimetic amines—compounds that mimic the effects of endogenous agonists of the sympathetic nervous system—makes its precise identification and quantification critical.[2] In the highly regulated landscape of drug development and quality control, the accuracy of every analytical measurement is paramount. This accuracy is fundamentally anchored to the quality of the chemical reference standard used.

A reference standard is a highly purified and extensively characterized substance used as a benchmark for confirming the identity, purity, strength, and quality of a manufactured product.[3] The use of a well-defined reference standard is not merely a matter of best practice; it is a foundational requirement for achieving data integrity, ensuring lot-to-lot consistency, and meeting stringent regulatory expectations from bodies like the FDA and EMA.[4]

This guide provides an in-depth comparison of the analytical methodologies required to fully characterize a reference standard for 2-(Methylamino)propan-1-ol hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the experimental choices, thereby empowering users to make informed decisions in the selection and application of this critical analytical tool.

Part 1: The Hierarchy and Essential Attributes of a Reference Standard

Before delving into experimental comparisons, it is crucial to understand the ecosystem of reference materials. Reference standards exist in a hierarchy, with their use and characterization requirements varying by level.[5]

  • Primary Reference Standard: A substance that is widely acknowledged to possess the appropriate qualities within a specified context.[5] These are typically supplied by pharmacopeial bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) and are accepted without requiring comparison to another chemical substance.[6][7]

  • Secondary (or Working) Reference Standard: A substance whose characteristics are established through calibration against a primary reference standard.[5][8] These are often used for routine laboratory analyses to conserve the more expensive primary standard.[3]

Regardless of its place in the hierarchy, any material intended for use as a reference standard must be defined by a core set of quality attributes. The Certificate of Analysis (CoA) accompanying the standard is the formal documentation of this characterization.[9]

Core Quality Attributes:
  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: The degree to which the standard is free from extraneous matter, including process-related impurities, degradation products, and residual solvents. A purity of ≥99.5% is generally desirable.[5]

  • Assay/Potency: The precise content of the specific molecule, often determined by a quantitative method and corrected for impurity content.

  • Stability: The ability of the standard to retain its specified properties over time under defined storage conditions.

  • Traceability: The result of the standard's characterization must be related to a national or international standard (e.g., NIST, SI units) through an unbroken chain of calibrations.

The relationship between these standards is foundational to ensuring measurement accuracy across the industry.

G cluster_0 Metrological Traceability SI_Unit SI Unit (e.g., kg, mole) NIST_Primary Primary Standard (e.g., NIST, USP, EP) SI_Unit->NIST_Primary Calibration Secondary_Standard Certified Secondary Standard (CRM) NIST_Primary->Secondary_Standard Calibration Working_Standard In-House Working Standard Secondary_Standard->Working_Standard Qualification Analysis Routine Analysis Sample Working_Standard->Analysis Comparison caption Hierarchy of Reference Standards

Figure 1. Hierarchy of Reference Standards

Part 2: A Comparative Guide to Analytical Characterization Techniques

No single analytical technique can fully characterize a reference standard. A scientifically sound characterization relies on an orthogonal approach, where multiple techniques based on different chemical principles are used to build a complete and validated profile of the material.

The following table compares the primary analytical techniques for characterizing a 2-(Methylamino)propan-1-ol hydrochloride reference standard.

Technique Primary Purpose Information Provided Strengths Limitations
¹H and ¹³C NMR Identity & StructureUnambiguous structural confirmation, atom connectivity, and detection of organic impurities.Gold standard for structural elucidation; qNMR provides absolute purity without a separate standard.[4]Lower sensitivity compared to chromatographic methods for trace impurities.
FTIR Spectroscopy Identity"Molecular fingerprint" based on vibrational frequencies of functional groups (O-H, N-H, C-H).Fast, non-destructive, and highly specific for identity confirmation.Not quantitative; less effective for detecting impurities structurally similar to the main compound.
Mass Spectrometry Identity & PurityPrecise molecular weight and elemental composition (HRMS); fragmentation patterns aid in identification.Extremely sensitive for detecting trace impurities; confirms molecular formula.[4]Isomers may not be distinguishable without chromatographic separation.
HPLC (UV Detection) Purity & AssaySeparation and quantification of the main component and non-volatile organic impurities.High precision and robustness; the primary tool for purity assessment and stability studies.[1][4]Requires a chromophore for UV detection; may not detect non-chromophoric impurities.
GC-MS Purity (Volatiles)Separation and quantification of volatile organic impurities and residual solvents.Excellent for volatile and semi-volatile analysis; provides mass spectrometric identification of impurities.[1]Requires derivatization for non-volatile compounds like amino alcohols to increase volatility.[10][11]
The Integrated Workflow

These techniques are not used in isolation but as part of a comprehensive workflow to build confidence in the reference standard's identity and purity.

G cluster_workflow Reference Standard Characterization Workflow cluster_identity Identity Confirmation cluster_purity Purity & Assay Candidate Candidate Material NMR NMR (¹H, ¹³C) Structural Elucidation Candidate->NMR FTIR FTIR Functional Group Fingerprint Candidate->FTIR MS Mass Spectrometry Molecular Weight Candidate->MS HPLC HPLC-UV Organic Impurities & Assay NMR->HPLC FTIR->HPLC MS->HPLC GCMS GC-MS Residual Solvents HPLC->GCMS qNMR qNMR Absolute Purity (Assay) GCMS->qNMR Certified Certified Reference Standard qNMR->Certified caption Integrated Analytical Workflow

Figure 2. Integrated Analytical Workflow

Part 3: Experimental Protocols and Data Interpretation

As a senior scientist, the rationale behind a protocol is as important as the steps themselves. Here, we detail the methodologies and expected outcomes for the key characterization techniques.

Identity Confirmation via ¹H NMR Spectroscopy
  • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.[4] It provides information on the chemical environment of each proton, their connectivity, and their relative numbers, which collectively serve as a definitive proof of structure.

  • Expected ¹H NMR Spectrum for 2-(Methylamino)propan-1-ol:

    • -OH (Alcohol) & -NH (Amine) Protons: Broad singlets, typically exchangeable with D₂O. Their chemical shift can be variable.

    • -CH- (Methine): A multiplet, coupled to the adjacent -CH₃ and -CH₂- protons.

    • -CH₂- (Methylene): Two distinct protons adjacent to the chiral center, likely appearing as a complex multiplet (diastereotopic).

    • -CH₃ (on Nitrogen): A singlet, as it has no adjacent protons to couple with.

    • -CH₃ (on Carbon): A doublet, coupled to the single adjacent methine proton.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

    • Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 30-degree pulse, 5-second relaxation delay).

    • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) and chemical shifts to confirm they are consistent with the known structure of 2-(Methylamino)propan-1-ol hydrochloride.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC is the workhorse for purity analysis due to its high resolving power, precision, and sensitivity for detecting non-volatile organic impurities.[1] A reversed-phase method is chosen for its compatibility with polar analytes like amino alcohols. The use of an acidic mobile phase ensures the amine is protonated, leading to better peak shape.

  • Experimental Protocol: Reversed-Phase HPLC

    • System Preparation:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary).

      • Column Temperature: 30 °C.

    • System Suitability: Prepare a solution of the reference standard (~1 mg/mL). Make five replicate injections. The relative standard deviation (RSD) for the main peak area must be ≤2.0%.

    • Standard Preparation: Prepare a standard solution of 2-(Methylamino)propan-1-ol hydrochloride at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

    • Analysis: Inject the standard solution. Run a gradient elution (e.g., 5% to 95% B over 20 minutes) to elute any potential impurities with different polarities.

    • Data Processing: Integrate all peaks. Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100. This provides a measure of chromatographic purity.

  • Self-Validation: The system suitability test is a critical self-validating component. If the RSD is greater than 2.0%, it indicates a problem with the HPLC system (e.g., pump, injector) that must be resolved before proceeding, ensuring the trustworthiness of the subsequent purity data.

Identity Confirmation by FTIR Spectroscopy
  • Causality: Fourier-Transform Infrared (FTIR) spectroscopy provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation by the molecule's bonds.[12] This fingerprint is highly specific and is used for rapid and definitive identity confirmation by comparing the sample's spectrum to that of a known, authenticated standard.

  • Expected Key IR Absorption Bands (cm⁻¹):

    • ~3400-3200 (broad): O-H stretching from the alcohol group.

    • ~3300-3100 (secondary amine): N-H stretching.

    • ~2960-2850: C-H stretching from the alkyl groups.

    • ~1100-1000: C-O stretching from the primary alcohol.

  • Experimental Protocol: ATR-FTIR

    • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

    • Sample Application: Place a small amount of the solid reference standard powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-650 cm⁻¹, typically averaging 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Analysis: Compare the resulting spectrum against a known reference spectrum. The positions and relative intensities of the absorption bands must match for the identity to be confirmed.

Conclusion

The qualification of a reference standard for 2-(Methylamino)propan-1-ol hydrochloride is a rigorous, multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. It is not sufficient to simply run a single analysis; a robust characterization package, integrating NMR for identity, HPLC for purity, and FTIR for confirmation, is essential for establishing a material as a true reference standard.

For researchers and drug development professionals, scrutinizing the Certificate of Analysis and understanding the methodologies used to generate that data is critical. A high-quality, comprehensively characterized reference standard is the bedrock of analytical accuracy, ensuring the reliability of research data, the consistency of manufacturing processes, and ultimately, the safety and efficacy of the final pharmaceutical product.[4][9]

References

  • SIELC Technologies. (2018). Separation of 2-methyl-2-(methylamino)propan-1-ol on Newcrom R1 HPLC column. Available from: [Link]

  • Chemsrc. CAS#:40916-61-8 | (S)-2-(methylamino)propan-1-ol hydrochloride. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available from: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • SynThink. (2023). Working Standards vs. Reference Standards: Understanding the Key Differences. Available from: [Link]

  • Chemsrc. CAS#:866224-55-7 | 2-Methyl-1-(methylamino)-2-propanol hydrochloride. Available from: [Link]

  • SpectraBase. 2-Propanol, 1-(methylamino)-3-phenoxy- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Al-Alminshid, H. A. R., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(4), 96. Available from: [Link]

  • Al-Alminshid, H. A. R., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(4), 96. PMCID: PMC10864430. Available from: [Link]

  • Al-Alminshid, H. A. R., et al. (2024). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(4), 96. Available from: [Link]

  • SIELC Technologies. Separation of 2-((3-(Dimethylamino)propyl)methylamino)ethanol on Newcrom R1 HPLC column. Available from: [Link]

  • NIST. 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • The Chemistry Tutor. (2024). NMR of 2-methylpropan-1-ol for A-level Chemistry. YouTube. Available from: [Link]

  • Lample, S. L., et al. (2022). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 99(3), 1358-1365. Available from: [Link]

  • Wikipedia. Sympathomimetic drug. Available from: [Link]

  • Gowen, A. A., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Applied Sciences, 13(12), 7088. Available from: [Link]

  • Teixeira, B., et al. (2022). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Biomolecules, 12(12), 1793. Available from: [Link]

  • Poklis, J. L., & Poklis, A. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.21. Available from: [Link]

  • Buckner, C. K., & Patil, P. N. (1971). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. Journal of Pharmacology and Experimental Therapeutics, 176(3), 634-649. Available from: [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Analysis of 2-(Methylamino)propan-1-ol Hydrochloride

Executive Summary This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-(Methylamino)propan-1-ol hydrochloride (also known as N-Methylalaninol HCl).[1] In drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-(Methylamino)propan-1-ol hydrochloride (also known as N-Methylalaninol HCl).[1]

In drug development, this molecule serves as a critical chiral building block (synthon) and a precursor to heterocyclic compounds.[2] The primary analytical challenge lies in distinguishing the hydrochloride salt from its free base and structurally related amino alcohols (like 2-amino-1-propanol).

Key Takeaway: The spectral "fingerprint" of the HCl salt is defined by a broad, complex ammonium absorption band (


) and specific deformation modes that are absent in the free base.[1] This guide compares these spectral features against key alternatives to validate material identity and purity.

Experimental Protocol: Ensuring Spectral Integrity

As a senior scientist, I cannot overstate that sample preparation is the single largest source of error in amino alcohol salt analysis. These salts are hygroscopic; absorbed atmospheric water will generate a massive O-H stretch (


) that obscures the critical amine salt features.[1]
Validated Workflow

Do not rely on a single method.[1][2] Choose the modality based on your data requirements:

  • Method A: Diamond ATR (Attenuated Total Reflectance) [1]

    • Best for: Rapid ID, raw material screening.[2]

    • Critical Step: Ensure the crystal is heated to

      
       prior to background collection to remove surface moisture.[2] Apply high pressure to the solid salt to ensure contact.[2]
      
  • Method B: KBr Pellet (Transmission)

    • Best for: High-resolution structural elucidation, resolving weak overtone bands.[1][2]

    • Critical Step: Dry the KBr powder at

      
       overnight. Grind the sample/KBr mixture (1:100 ratio) quickly under an IR lamp to prevent moisture uptake.[2]
      
Decision Logic Diagram

The following workflow illustrates the decision process for selecting the correct sampling technique to avoid moisture artifacts.

SamplePrep Start Start: Sample Characterization CheckState Check Physical State (Hygroscopic Solid?) Start->CheckState Decision Is Quantitative Resolution Required? CheckState->Decision ATR Method A: Diamond ATR (Rapid ID) Decision->ATR No (Routine ID) KBr Method B: KBr Pellet (Structural Detail) Decision->KBr Yes (Detailed Analysis) PreTreatATR Pre-treatment: Heat Crystal to 40°C (Desorb Water) ATR->PreTreatATR PreTreatKBr Pre-treatment: Dry KBr @ 110°C Grind under IR Lamp KBr->PreTreatKBr Analysis Collect Spectrum (4 cm⁻¹ res, 32 scans) PreTreatATR->Analysis PreTreatKBr->Analysis

Figure 1: Decision matrix for FTIR sampling of hygroscopic amine salts.

Spectral Analysis & Comparative Interpretation

This section compares 2-(Methylamino)propan-1-ol HCl against its Free Base form and its non-methylated analog, 2-Amino-1-propanol (Alaninol) .[1]

The "Ammonium Envelope" (3000 – 2400 cm⁻¹)

The most distinct feature of the HCl salt is the protonation of the secondary amine, forming a cation (


).[2]
  • HCl Salt: Exhibits a broad, continuous absorption band extending from

    
     down to 
    
    
    
    .[1] This is caused by strong hydrogen bonding of the
    
    
    protons with the chloride counter-ion.[2] Superimposed on this broad band are the sharper C-H stretches (
    
    
    ).[1]
  • Free Base: Lacks this broad envelope.[1][2] Instead, you see a distinct, sharper N-H stretch weak band around

    
     and a broad O-H band (hydrogen bonded) centered at 
    
    
    
    .[1]
The Fingerprint Region (1600 – 1000 cm⁻¹)[2]
  • Amine Deformation (

    
    ):  The 
    
    
    
    scissoring/deformation mode appears as a medium-intensity band in the salt.[1] This is absent in the free base.[1][2]
  • C-O Stretch (

    
    ):  Characteristic of a primary alcohol.[1] This band remains relatively stable between forms but may shift slightly (
    
    
    
    ) due to changes in the hydrogen bonding network upon salt formation.[1]
Comparative Data Table
Functional Group ModeTarget: 2-(Methylamino)propan-1-ol HCl Alternative 1: Free Base Form Alternative 2: 2-Amino-1-propanol HCl
State Hygroscopic SolidViscous Liquid / Low melt solidHygroscopic Solid
O-H Stretch Overlapped by

(Broad, ~3350)
Broad, Strong (3200-3400)Overlapped by

N-H Stretch Broad Envelope (2400-3100) (Secondary Ammonium)Single weak band (~3320)Broad Envelope (2500-3200) (Primary Ammonium)
Amine Salt Combination Weak bands visible ~2000-2200Absent Weak bands visible ~2000-2200
N-H Deformation Medium band 1580-1610 cm⁻¹ (

bend)
N-H bend is weak/broad (~1650)Stronger band 1580-1620 cm⁻¹ (

asym bend)
C-N Stretch ~1150-1200 cm⁻¹~1100-1150 cm⁻¹~1150-1200 cm⁻¹
C-O Stretch Strong, ~1050-1060 cm⁻¹Strong, ~1050 cm⁻¹Strong, ~1050 cm⁻¹

Structural Interpretation Logic

To confirm identity during synthesis or QC, follow this interpretation pathway. This logic specifically differentiates the target secondary amine salt from primary amine contaminants (like unreacted Alaninol).[2]

SpectralLogic Input Input Spectrum CheckRegion1 Check 2400-3000 cm⁻¹ (Ammonium Envelope?) Input->CheckRegion1 IsSalt Broad Band Present: Material is a SALT CheckRegion1->IsSalt Yes IsBase No Broad Band: Material is FREE BASE CheckRegion1->IsBase No CheckRegion2 Check 1550-1620 cm⁻¹ (Bending Modes) IsSalt->CheckRegion2 Primary Two Bands (Asym/Sym): Likely Primary Amine (2-Amino-1-propanol HCl) CheckRegion2->Primary Split/Strong Secondary Single Band: Likely Secondary Amine (Target Molecule) CheckRegion2->Secondary Single/Medium CheckFingerprint Check 1050 cm⁻¹ (C-O Primary Alcohol) Secondary->CheckFingerprint Confirm Identity Confirmed: 2-(Methylamino)propan-1-ol HCl CheckFingerprint->Confirm Strong Peak Present

Figure 2: Logical flow for spectral confirmation of secondary amino alcohol salts.[1]

Technical Insights & Troubleshooting

The "Water Masking" Effect

Because the target molecule contains both an alcohol and an amine salt, it is doubly hydrophilic.[2] If the sample is wet:

  • A massive, broad water band appears at

    
    .[1][2]
    
  • This band tails into the

    
     region, obscuring the fine structure of the C-H stretches.
    
  • Correction: If observed, dry the sample in a vacuum desiccator over

    
     for 4 hours and re-run.
    
Differentiation from Ephedrine HCl

Researchers often choose between 2-(Methylamino)propan-1-ol and Ephedrine as chiral auxiliaries.[1]

  • Ephedrine HCl: Contains an aromatic ring.[1][2] Look for sharp aromatic C-H stretches above

    
     and strong ring breathing modes at 
    
    
    
    and
    
    
    .[1]
  • 2-(Methylamino)propan-1-ol HCl: Aliphatic only.[1] Absence of aromatic overtones (

    
    ) confirms the aliphatic backbone.[1]
    

References

  • NIST Chemistry WebBook. 1-Propanol, 2-amino-2-methyl- (and related amino alcohol derivatives).[1] National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard text for interpretation of amine salt envelopes).

  • PubChem. Compound Summary: 2-(Methylamino)propan-1-ol.[1][4] National Library of Medicine.[1][2] Available at: [Link]

Sources

Validation

COA specifications for high-purity 2-(Methylamino)propan-1-ol hydrochloride

Comprehensive COA Specifications and Performance Comparison for High-Purity 2-(Methylamino)propan-1-ol Hydrochloride As a Senior Application Scientist, establishing rigorous Certificate of Analysis (COA) specifications f...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive COA Specifications and Performance Comparison for High-Purity 2-(Methylamino)propan-1-ol Hydrochloride

As a Senior Application Scientist, establishing rigorous Certificate of Analysis (COA) specifications for chiral amino alcohols is paramount. 2-(Methylamino)propan-1-ol hydrochloride (also known as N-methylalaninol HCl) is a highly versatile chiral building block derived from L-alanine[1]. It features a stereodefined center and a secondary amine, making it a critical intermediate in the asymmetric synthesis of complex, biologically active molecules and a targeted biomarker in neurological pharmaceutical development[1][2].

This guide objectively compares the performance of 2-(Methylamino)propan-1-ol HCl against alternative amino alcohols, establishes its Critical Quality Attributes (CQAs), and provides a self-validating experimental protocol for enantiomeric purity assessment.

Critical Quality Attributes (COA Specifications)

A robust COA does not merely list pass/fail criteria; it establishes a framework of chemical reliability. For high-purity 2-(Methylamino)propan-1-ol HCl, the following specifications are mandatory:

  • Chemical Purity (Assay):

    
     (HPLC/GC) 
    
    • Causality: Trace organic impurities, particularly unreacted starting materials from the chiral pool synthesis (e.g., N-Boc-L-alanine derivatives), can act as competitive nucleophiles or poison transition-metal catalysts in downstream cross-coupling reactions.

  • Enantiomeric Excess (ee):

    
     
    
    • Causality: Stereochemical leakage is unacceptable in API synthesis. Because enantiomers possess identical physical properties in achiral environments, any diastereomeric impurities formed in subsequent synthetic steps will be exceptionally difficult to purge via standard crystallization.

  • Moisture Content (Karl Fischer Titration):

    
     
    
    • Causality: As a hydrochloride salt, this compound is highly hygroscopic. Excess water not only skews the stoichiometric mass calculations but can also violently quench moisture-sensitive reagents (such as Grignard reagents or lithium aluminum hydride) used in subsequent synthetic steps.

  • Solubility Profile: Clear and colorless in polar protic solvents.

    • Causality: Understanding the solubility of this compound is critical for its application[3]. The polar hydroxyl and protonated amino groups ensure high solubility in water and methanol, while remaining insoluble in non-polar solvents like hexane, which is useful for liquid-liquid extraction workflows[3].

Comparative Performance Analysis

When designing a synthetic route, chemists must choose the appropriate amino alcohol based on steric demand, nucleophilicity, and chiral induction. The table below compares 2-(Methylamino)propan-1-ol HCl with two common alternatives: (S)-Alaninol (a primary chiral amine) and N-Methylethanolamine (a secondary achiral amine).

Performance Metric2-(Methylamino)propan-1-ol HCl(S)-AlaninolN-Methylethanolamine
Amine Substitution SecondaryPrimarySecondary
Chiral Center Yes (C2)Yes (C2)No
Relative Nucleophilicity Moderate (Sterically hindered)HighHigh (Unobstructed)
Risk of Over-Alkylation Very LowHighLow
Chiral Induction Efficiency Excellent (Rigid transition states)GoodN/A (Achiral)
Primary Application Stereoselective API synthesisGeneral chiral auxiliaryBuffer, simple intermediate

Analytical Insight: 2-(Methylamino)propan-1-ol HCl is specifically chosen over (S)-Alaninol when a secondary amine is required to prevent unwanted over-alkylation during reductive amination. The N-methyl group provides necessary steric bulk, forcing incoming reagents into highly specific trajectories, thereby maximizing diastereomeric ratios (dr) in asymmetric transformations.

Experimental Protocol: Self-Validating Enantiomeric Purity Assessment

Direct UV detection of aliphatic amino alcohols is notoriously poor due to the lack of a strong chromophore. To accurately determine the enantiomeric excess (ee) for the COA, pre-column derivatization is an effective and accessible method.

The following protocol utilizes o-phthalaldehyde (OPA) and a chiral thiol to convert the enantiomers into highly fluorescent, UV-active diastereomers that can be separated on a standard achiral C18 column.

Step 1: System Suitability (The Self-Validating Control)
  • Action: Before testing the sample, derivatize and inject a racemic standard of 2-(methylamino)propan-1-ol.

  • Causality: This is a critical self-validating step. It proves the chromatographic system can baseline-resolve the two enantiomers (now diastereomers). A resolution factor (

    
    ) of 
    
    
    
    must be achieved. Without this proof, co-elution could mask the presence of the minor enantiomer, leading to a falsely reported >99% ee.
Step 2: Sample Preparation & Derivatization
  • Action: Dissolve 10 mg of 2-(Methylamino)propan-1-ol HCl in 1 mL of borate buffer (pH 9.5). Add 50

    
    L of OPA reagent and 50 
    
    
    
    L of N-acetyl-L-cysteine (NAC). Incubate for 15 minutes at room temperature.
  • Causality: The alkaline borate buffer neutralizes the hydrochloride salt, freeing the secondary amine. OPA then reacts with the nucleophilic amine and the chiral thiol (NAC) to form a highly conjugated isoindole derivative, enabling high-sensitivity spectrophotometric detection at 340 nm.

Step 3: Chromatographic Execution
  • Action: Inject 10

    
    L of the derivatized sample onto a C18 reverse-phase column. Elute using a gradient of 10–40% Acetonitrile in water over 60 minutes.
    
  • Causality: The hydrophobic C18 stationary phase interacts differently with the stereocenters of the newly formed diastereomers, leading to distinct retention times without requiring an expensive chiral stationary phase.

Step 4: Quantitative Analysis
  • Action: Calculate the Enantiomeric Excess (ee) using the integrated peak areas of the major (

    
    ) and minor (
    
    
    
    ) diastereomers:
    
    
  • Causality: This calculation directly translates the raw chromatographic data into the final COA specification metric.

Analytical Workflow Visualization

COA_Workflow N1 Raw Sample: 2-(Methylamino)propan-1-ol HCl N2 Sample Prep & Derivatization N1->N2 Buffer/OPA N3 C18 HPLC Separation N2->N3 Inject N4 Chromatographic Data Integration N3->N4 UV Detect N5 Enantiomeric Excess (ee) Calculation N4->N5 Quantify N6 COA Generation (Pass/Fail) N5->N6 Validate

Logical workflow for validating enantiomeric purity and generating the COA.

References

1.[1] Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide - Benchchem - 1 2.[2] Cas 600-21-5, N-ME-DL-ALA-OH HCL - Lookchem - 2 3.[3] Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide - Benchchem - 3 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination - Acta Naturae -

Sources

Safety & Regulatory Compliance

Safety

2-(Methylamino)propan-1-ol hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling chiral amino alcohol hydrochlorides like 2-(Methylamino)propan-1-ol hydrochloride requires more than just following a safety data sheet (SDS). It demands a mec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling chiral amino alcohol hydrochlorides like 2-(Methylamino)propan-1-ol hydrochloride requires more than just following a safety data sheet (SDS). It demands a mechanistic understanding of how the compound interacts with its environment, solvents, and biological systems.

2-(Methylamino)propan-1-ol hydrochloride is a critical chiral building block widely utilized in the synthesis of sympathomimetic analogs and active pharmaceutical ingredients (APIs). Because it is supplied as a hydrochloride salt to enhance aqueous solubility and stability[1], its waste streams introduce specific challenges—namely, the introduction of chloride ions (halogens) and the potential for pH shifts in aqueous solutions.

This guide provides field-proven, self-validating protocols for the operational handling, spill mitigation, and Environmental Protection Agency (EPA) compliant disposal of 2-(Methylamino)propan-1-ol hydrochloride.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the physicochemical parameters that dictate the compound's behavior in waste streams. The hydrochloride salt formulation significantly increases its polarity, meaning it will readily partition into aqueous and polar organic waste streams (e.g., alcohols)[2].

Table 1: Quantitative Data & Hazard Summary

ParameterSpecification / DataOperational Implication
CAS Numbers 2137852-20-9 (Unspecified)[3]40916-61-8 (S-enantiomer)[4]152230-64-3 (R-enantiomer)[5]Ensure waste manifests accurately reflect the specific stereoisomer used in your synthesis.
Molecular Formula C₄H₁₂ClNO[3]The presence of the chloride ion mandates segregation into halogenated waste streams.
Formula Weight 125.60 g/mol [3]Used for stoichiometric neutralization calculations.
Physical State Solid (Colorless liquid or white solid depending on ambient temp/purity)[3]Dust generation is a risk; requires handling in a ventilated enclosure.
GHS Classification GHS07 (Warning)[3]May be harmful if swallowed; Causes eye irritation[3].

Operational Spill Management & Containment

In the event of a spill, immediate and correct action is critical to prevent environmental contamination and personnel exposure. Because this compound is a highly soluble salt, introducing water too early during a spill cleanup can inadvertently expand the contamination zone.

SpillResponse Start Spill Identified: 2-(Methylamino)propan-1-ol HCl Assess Assess Scale & Hazards (GHS07: Eye Irritant) Start->Assess PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Use Diatomaceous Earth) PPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Clean Wipe Area with Alcohol, then Water Collect->Clean Dispose Transfer to EHS for RCRA Disposal Clean->Dispose

Operational workflow for immediate spill containment and hazard mitigation.

Step-by-Step Spill Cleanup Methodology
  • Evacuate and Assess: Isolate the immediate area. Verify that the fume hood or local exhaust ventilation is operational to mitigate any aerosolized dust[4].

  • Don Appropriate PPE: Equip chemical-resistant gloves (nitrile is standard for amino alcohols), safety goggles with side shields, and a standard laboratory coat[4].

  • Dry Containment (Causality Check): Why not use wet paper towels immediately? The hydrochloride salt will rapidly dissolve, driving the compound deeper into porous bench surfaces. Instead, cover the spill with a fine-powder, inert liquid-binding material such as diatomaceous earth or a universal binder[4].

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a sealable, compatible hazardous waste container.

  • Residual Decontamination: Once the bulk solid is removed, wipe the surface with a polar organic solvent (e.g., isopropanol or ethanol) to dissolve residual traces, followed by a final wipe with distilled water. Dispose of all wipes in the solid hazardous waste bin.

Waste Segregation & Disposal Procedures

The EPA's Resource Conservation and Recovery Act (RCRA) dictates a "cradle-to-grave" framework for hazardous waste[1]. Never dispose of 2-(Methylamino)propan-1-ol hydrochloride by pouring it down the drain[6]. The chloride counterion fundamentally alters how this organic waste must be incinerated.

WasteLogic Waste Generated Waste: 2-(Methylamino)propan-1-ol HCl Solid Solid Waste (Powder/Contaminated PPE) Waste->Solid Liquid Liquid Waste (Reaction Solutions) Waste->Liquid LabelSolid Label: Halogenated Solid Waste Solid->LabelSolid Aqueous Aqueous Solutions (pH < 7 due to HCl) Liquid->Aqueous Organic Organic Solvents (Alcohols/DCM) Liquid->Organic LabelAq Adjust pH to 6-8, Label: Aqueous Waste Aqueous->LabelAq LabelOrg Label: Halogenated Solvent Waste Organic->LabelOrg EHS EHS / Licensed Contractor Pickup LabelSolid->EHS LabelAq->EHS LabelOrg->EHS

Segregation and neutralization logic for solid, aqueous, and organic waste streams.

Protocol 1: Handling Organic Solvent Waste

When 2-(Methylamino)propan-1-ol hydrochloride is dissolved in organic solvents (e.g., methanol, dichloromethane) during synthesis or extraction:

  • Segregation: Transfer the solution to a waste carboy explicitly designated for Halogenated Organic Waste .

  • Causality: Why halogenated? The hydrochloride salt contains stoichiometric chloride. If mixed with non-halogenated waste and incinerated at standard temperatures, it can generate highly toxic dioxins and corrosive hydrogen chloride gas. Halogenated waste requires specialized high-temperature incineration with exhaust scrubbers.

  • Labeling: Clearly label the container with the chemical name, the solvent composition, and the GHS07 hazard pictograms.

Protocol 2: Neutralization of Aqueous Waste

Aqueous washes containing this compound will be slightly acidic due to the dissociation of the hydrochloride salt.

  • pH Assessment: Test the pH of the aqueous waste stream using a calibrated pH meter or broad-range indicator paper.

  • Neutralization: If the pH is below 6.0, carefully add a mild base (e.g., 1M Sodium Bicarbonate, NaHCO₃) dropwise while stirring until the pH stabilizes between 6.0 and 8.0.

  • Causality: Why neutralize before EHS handover? Highly acidic waste can mobilize heavy metals if accidentally co-mingled in downstream EHS consolidation drums, violating RCRA compatibility standards.

  • Disposal: Transfer the neutralized solution to the designated Aqueous Waste container.

Protocol 3: Solid Waste Management
  • Consolidation: Place all empty reagent bottles, contaminated weighing boats, filter papers, and spill cleanup materials (diatomaceous earth) into a heavy-duty, puncture-resistant plastic bag or dedicated solid waste drum.

  • Treatment: Uncleaned containers must be treated with the same precautions as the active product itself[7]. Do not attempt to rinse empty bottles in the sink; the first solvent rinse must be collected as hazardous liquid waste.

Self-Validating Quality Control in Waste Management

To ensure your laboratory maintains absolute compliance, implement a self-validating check before waste is collected by your Environmental Health and Safety (EHS) department:

  • The Visual Check: Are there any biphasic layers in your halogenated waste carboy? If so, aqueous waste has been improperly mixed with organic waste.

  • The Documentation Check: Does the mass of the purchased 2-(Methylamino)propan-1-ol hydrochloride roughly equal the mass accounted for in your product yield plus your waste manifests? A mass-balance approach ensures no material has been improperly discarded down the drain.

References

  • Advanced ChemBlocks. (2026). 2-(Methylamino)propan-1-ol hydrochloride 97%. Retrieved from 3[3]

  • Leyan. (2024). 化学品安全技术说明书 (SDS): CAS 40916-61-8. Retrieved from 4[4]

  • Benchchem. (n.d.). 2-Aminopropanol Hydrochloride - Experimental Workflow and Safety Procedures. Retrieved from 8[8]

  • Benchchem. (n.d.). 3-Methoxypropan-1-amine hydrochloride - Laboratory Hazardous Waste Disposal Guidelines. Retrieved from 9[9]

  • Benchchem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride - Environmental Protection Agency (EPA) RCRA Framework. Retrieved from 1[1]

  • Benchchem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical - Waste Management Workflow. Retrieved from 6[6]

  • Benchchem. (n.d.). Methanesulfonyl Chloride - Professional Disposal & Spill Management. Retrieved from 7[7]

  • Smolecule. (2024). 2-(Piperidin-2-yl)propan-2-ol hydrochloride - Solubility Profile of Organic Hydrochloride Salts. Retrieved from 2[2]

  • ChemBK. (n.d.). (2R)-2-(methylamino)propan-1-ol hydrochloride. Retrieved from5[5]

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Handling

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2-(Methylamino)propan-1-ol Hydrochloride

As researchers and drug development professionals, our work requires a deep respect for the chemical entities we handle. Understanding the appropriate safety protocols is not merely a matter of compliance but a foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work requires a deep respect for the chemical entities we handle. Understanding the appropriate safety protocols is not merely a matter of compliance but a foundational element of scientific integrity and personal well-being. This guide provides a detailed, experience-driven framework for the safe handling of 2-(Methylamino)propan-1-ol hydrochloride (CAS No: 40916-61-8), focusing on the correct selection and use of Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

Before we don a single glove, we must understand the nature of the substance. 2-(Methylamino)propan-1-ol hydrochloride is a colorless solid.[1] According to available safety data, it is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[1]

The key hazard statements associated with this chemical are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

The parent compound, 2-(Methylamino)propan-1-ol, is a liquid classified as corrosive and harmful if swallowed.[2] While the hydrochloride salt is a solid, its potential to form solutions or become airborne as dust during handling means we must treat it with significant caution. The primary risks, therefore, stem from dermal (skin) contact, ocular (eye) contact, and inhalation of dust particles. Our PPE strategy is designed to create a reliable barrier against these specific routes of exposure.

Core PPE Ensemble for Standard Laboratory Operations

For routine tasks such as weighing, preparing solutions, and conducting small-scale reactions in a controlled environment like a fume hood, the following core PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Standard safety glasses offer baseline protection from projectiles, but the side shields are critical for blocking peripheral splashes. Goggles provide a full seal, offering superior protection against splashes and airborne dust.
Hand Protection Nitrile gloves (minimum 4-5 mil thickness).Nitrile provides good resistance against a range of chemicals, including amines and alcohols.[3][4] It is crucial to select gloves of adequate thickness to prevent tearing and to check them for any defects before use.[5][6]
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs.A lab coat protects against incidental splashes and spills on the arms and torso. The FR property is a best-practice standard in labs where flammable solvents may also be in use.
Footwear Closed-toe, non-perforated shoes made of a durable material (e.g., leather).This protects the feet from spills and dropped objects, which are common hazards in any laboratory setting.
Enhanced PPE for High-Risk Scenarios

Certain operations increase the risk of exposure and necessitate an upgraded PPE ensemble. These scenarios include handling large quantities, potential for significant dust generation (e.g., during milling or vigorous mixing), or responding to a spill.

ScenarioAdditional or Upgraded PPERationale for Enhancement
Handling >100g of Powder NIOSH-approved N95 respirator and a face shield worn over safety goggles.Weighing larger quantities increases the likelihood of generating and inhaling airborne dust. An N95 respirator filters out these particulates. A face shield provides an additional layer of protection for the entire face from splashes or puffs of powder.[7]
Large Volume Solution Transfer Chemical-resistant apron (over lab coat) and extended-cuff gloves.An apron provides an extra layer of splash protection for the torso. Extended cuffs prevent chemicals from running down the arm and into the glove.
Emergency Spill Response Chemical splash suit, heavy-duty butyl or neoprene gloves, and a full-face respirator with appropriate cartridges.In an uncontrolled release, the priority is to achieve maximum protection. A splash suit provides full-body coverage, while heavy-duty gloves offer greater permeation resistance. A full-face respirator protects both the respiratory system and the eyes from high concentrations of dust or aerosols.
Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for damage. Ensure proper fit. LabCoat 1. Lab Coat Prep->LabCoat Respirator 2. Respirator (if needed) LabCoat->Respirator Goggles 3. Goggles / Face Shield Respirator->Goggles Gloves 4. Gloves (pull cuffs over lab coat sleeves) Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean surfaces (i.e., bare hand to skin).

G cluster_doffing Doffing Sequence (Most to Least Contaminated) cluster_final Final Step Gloves 1. Gloves (peel off without touching skin) Apron 2. Apron (if worn) Gloves->Apron FaceShield 3. Face Shield / Goggles (handle by straps) Apron->FaceShield LabCoat 4. Lab Coat (roll inside-out) FaceShield->LabCoat Respirator 5. Respirator (handle by straps) LabCoat->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Caption: Sequential process for safely removing PPE.

Disposal and Decontamination Plan

Proper disposal is a crucial final step in the handling process.

  • Solid Waste: All disposable PPE (gloves, N95 respirators) and any materials used to clean up the chemical (e.g., paper towels, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.

  • Reusable PPE:

    • Safety Goggles/Face Shields: Clean thoroughly with soap and water, followed by a disinfectant (e.g., 70% ethanol), and allow to air dry.

    • Lab Coats: If significant contamination is suspected, the lab coat should be disposed of as hazardous waste. For minor contamination, professional laundering services that handle chemical-exposed garments should be used. Do not take lab coats home.

Adherence to these PPE protocols is a non-negotiable aspect of responsible research. By understanding the risks and implementing these multi-layered safeguards, you build a culture of safety that protects not only yourself but your entire team. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning work.[8]

References

  • Cornell University. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Cornell University Environmental Health and Safety.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. U.S. Department of Labor.
  • Sigma-Aldrich. (n.d.). (S)-2-(Methylamino)propan-1-ol hydrochloride. Merck.
  • Advanced ChemBlocks Inc. (2026, February 23). 2-(Methylamino)propan-1-ol hydrochloride 97%.
  • University of California, Riverside. (n.d.). Selecting Chemical-Resistant Gloves. Environmental Health & Safety.
  • Chemsrc. (2025, August 31). CAS#:40916-61-8 | (S)-2-(methylamino)propan-1-ol hydrochloride.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Safety + Health. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace.
  • CymitQuimica. (n.d.). 2-(Methylamino)propan-1-ol.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
  • MilliporeSigma. (n.d.). 2-(Methylamino)propan-1-ol | 27646-78-2. Merck.
  • University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Unigloves. (2026, February 26). How to Choose Chemical Resistance Gloves for Industrial Safety.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Recommendations for Chemical Protective Clothing. NIOSH.

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